molecular formula C17H20N4S B12367107 Olanzapine-d4

Olanzapine-d4

Número de catálogo: B12367107
Peso molecular: 316.5 g/mol
Clave InChI: KVWDHTXUZHCGIO-YQUBHJMPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Olanzapine-d4 is a useful research compound. Its molecular formula is C17H20N4S and its molecular weight is 316.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H20N4S

Peso molecular

316.5 g/mol

Nombre IUPAC

2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine

InChI

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i9D2,10D2

Clave InChI

KVWDHTXUZHCGIO-YQUBHJMPSA-N

SMILES isomérico

[2H]C1(CN(CC(N1C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])C)[2H]

SMILES canónico

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C

Origen del producto

United States

Foundational & Exploratory

Olanzapine-d4: An In-depth Technical Guide on Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Olanzapine-d4 (B1165211), a deuterated analog of the atypical antipsychotic drug olanzapine (B1677200). This document is intended to be a valuable resource for professionals in drug development and research, offering detailed information on analytical methodologies, stability profiles, and the underlying pharmacology of olanzapine.

Introduction to this compound

This compound is a stable isotope-labeled version of olanzapine, where four hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution makes it a valuable tool in various research and clinical applications, particularly as an internal standard in pharmacokinetic and metabolic studies. The use of deuterated standards allows for precise quantification of the parent drug in biological matrices by mass spectrometry, minimizing analytical variability.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that ensures its suitability as an internal standard. It is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology for Isotopic Purity Assessment

Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS/MS).

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol.

  • Chromatographic Conditions: A C18 reversed-phase column is typically used with a gradient elution of mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Analysis: The mass spectrometer is operated in positive ion mode. The isotopic distribution of the molecular ion of this compound is analyzed to determine the percentage of the d4 species relative to other isotopic variants (d0, d1, d2, d3).

  • Data Analysis: The isotopic enrichment is calculated by comparing the peak areas of the different isotopic species.

Experimental Protocol: Isotopic Purity and Structural Confirmation by NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired to identify the positions and extent of deuteration by observing the reduction or absence of signals corresponding to the deuterated positions.

  • ²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming the locations of the deuterium atoms.

  • Data Analysis: The isotopic purity is estimated by comparing the integrals of the residual proton signals at the deuteration sites with the integrals of non-deuterated protons in the molecule.

Typical Isotopic Purity Data

While a specific Certificate of Analysis for this compound is not publicly available, the following table represents typical data for a deuterated reference standard, based on the certificate of analysis for a similar compound, 2-Hydroxymethyl Olanzapine-d3.[1]

ParameterSpecificationMethod
Isotopic Enrichment ≥ 98%Mass Spectrometry
d0 Isotope ≤ 0.1%Mass Spectrometry
d1 Isotope ≤ 2.0%Mass Spectrometry
d2 Isotope ≤ 1.0%Mass Spectrometry
d3 Isotope ≤ 1.0%Mass Spectrometry
Chemical Purity ≥ 98%HPLC
Structural Confirmation Conforms to structure¹H NMR, Mass Spectrometry

Note: The data presented is illustrative and may vary between different batches and suppliers.

Stability of this compound

Forced Degradation Studies of Olanzapine

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. Olanzapine has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Forced Degradation Study

  • Acid Hydrolysis: Olanzapine is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Base Hydrolysis: The drug is subjected to a basic solution (e.g., 0.1 N NaOH) under similar temperature conditions.

  • Oxidative Degradation: Olanzapine is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperature.

  • Thermal Degradation: The solid drug is exposed to dry heat (e.g., 60-100°C) for an extended period.

  • Photolytic Degradation: The drug, in solid or solution form, is exposed to UV and visible light.

  • Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products. The degradation products are then identified and characterized using techniques like LC-MS/MS and NMR.

Summary of Olanzapine Degradation Profile
Stress ConditionDegradation ObservedMajor Degradation Products
Acid Hydrolysis Degradation observedFormation of several degradation products.
Base Hydrolysis Degradation observedFormation of several degradation products.
Oxidative Significant degradation2-methyl-5,10-dihydro-4H-thieno[2,3-b][2][3]benzodiazepin-4-one and other oxidized derivatives.[4]
Thermal StableMinimal degradation observed.
Photolytic StableMinimal degradation observed.

It is important to note that olanzapine is sensitive to oxidation, and appropriate precautions, such as storage in well-closed, light-resistant containers, should be taken.

Mechanism of Action of Olanzapine: Signaling Pathways

Olanzapine is an atypical antipsychotic that exhibits a broad pharmacological profile, with antagonist activity at multiple neurotransmitter receptors.[5] Its therapeutic effects are believed to be mediated primarily through the blockade of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.

Dopamine and Serotonin Receptor Antagonism

The diagram below illustrates the primary signaling pathways affected by olanzapine.

Olanzapine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin (5-HT) HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Therapeutic_Effects Therapeutic Effects (Reduction of positive & negative symptoms) D2R->Therapeutic_Effects ↓ Dopaminergic Neurotransmission HT2AR->Therapeutic_Effects Modulates Dopamine Release Olanzapine Olanzapine Olanzapine->D2R Olanzapine->HT2AR

Caption: Olanzapine's primary mechanism of action.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound.

Workflow for Isotopic Purity Analysis

Isotopic_Purity_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution LC_MS LC-MS/MS Analysis Dissolution->LC_MS NMR NMR Analysis Dissolution->NMR MS_Data Mass Spectrum Isotopic Distribution LC_MS->MS_Data NMR_Data ¹H and ²H NMR Spectra NMR->NMR_Data Purity_Calc Calculate Isotopic Enrichment & Purity MS_Data->Purity_Calc NMR_Data->Purity_Calc Report Generate Certificate of Analysis Purity_Calc->Report

Caption: Workflow for isotopic purity analysis.

Workflow for Stability Indicating Method Development

Stability_Workflow cluster_stress_testing Forced Degradation cluster_analysis Analysis cluster_characterization Characterization & Validation Drug This compound (or Olanzapine) Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation Drug->Oxidation Thermal Thermal Drug->Thermal Photo Photolytic Drug->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Separation Separate Drug & Degradation Products HPLC->Separation LC_MS_ID Identify Degradants (LC-MS/MS, NMR) Separation->LC_MS_ID Validation Method Validation (ICH Guidelines) LC_MS_ID->Validation

Caption: Workflow for stability method development.

Conclusion

This compound is an essential tool for researchers and drug development professionals. Understanding its isotopic purity and stability is paramount for its effective use. This guide has outlined the key methodologies for assessing these parameters and provided an overview of the stability profile of olanzapine, which serves as a strong indicator for its deuterated analog. The provided workflows and signaling pathway diagrams offer a clear and concise visual representation of these complex processes. While direct quantitative stability data for this compound is limited in publicly available literature, the principles and data presented here provide a robust framework for its handling, analysis, and application in a research setting.

References

Olanzapine-d4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Physical and Chemical Properties, and Analytical Applications of Deuterated Olanzapine (B1677200)

Introduction

Olanzapine, an atypical antipsychotic, is a cornerstone in the management of schizophrenia and bipolar disorder. To facilitate pharmacokinetic studies, bioequivalence assays, and clinical monitoring, a stable isotope-labeled internal standard is indispensable. Olanzapine-d4, a deuterated analog of olanzapine, serves this critical role, enabling precise and accurate quantification of olanzapine in complex biological matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and a visual representation of its use in bioanalytical workflows.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in analytical methods. The following tables summarize the key properties of both this compound and its non-deuterated counterpart, Olanzapine.

Table 1: General and Chemical Properties
PropertyValue (this compound)Value (Olanzapine)Reference(s)
Chemical Name 2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine-d12-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine[3][4]
Molecular Formula C₁₇H₁₆D₄N₄SC₁₇H₂₀N₄S[3][4][5]
Molecular Weight 316.46 g/mol 312.43 g/mol [3][4][5]
CAS Number Not consistently available132539-06-1[4]
Appearance Yellow crystalline solidYellow crystalline solid[5]
Table 2: Physical Properties
PropertyValue (this compound)Value (Olanzapine)Reference(s)
Melting Point ~195 °C195 °C[4][6]
Boiling Point Not availableNot available
Solubility Soluble in DMSO, ethanol (B145695), and dimethylformamide. Sparingly soluble in aqueous buffers.Soluble in DMSO (~16 mg/mL), ethanol (~1 mg/mL), and dimethylformamide (~20 mg/mL). Sparingly soluble in aqueous buffers (~0.5 mg/mL in a 1:1 solution of DMSO:PBS pH 7.2).[7]

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of olanzapine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for its synthesis and use in a typical bioanalytical workflow.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not widely published. However, it can be synthesized by adapting established methods for the synthesis of olanzapine, using a deuterated starting material. A plausible synthetic route involves the use of N-methyl-d3-piperazine.

General Synthetic Strategy:

  • Reaction of 2-methyl-4-amino-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride with N-methyl-d3-piperazine: The key step is the condensation reaction between the thienobenzodiazepine core and the deuterated piperazine (B1678402) derivative.

  • Solvent and Conditions: The reaction is typically carried out in a high-boiling point aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), often in the presence of a catalyst or a coupling agent to facilitate the reaction.

  • Purification: The crude this compound is then purified using standard techniques such as column chromatography or recrystallization to achieve the high purity required for use as an analytical standard.

Bioanalytical Method for Olanzapine Quantification using this compound as an Internal Standard

This protocol outlines a typical LC-MS/MS method for the determination of olanzapine in human plasma.

2.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spiking of Internal Standard: To 200 µL of human plasma, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to act as the internal standard.

  • Sample Pre-treatment: Vortex the plasma sample briefly. Add 200 µL of 4% phosphoric acid to precipitate proteins. Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol (B129727) and 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.

2.2.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Olanzapine: m/z 313.1 → 256.1

    • This compound: m/z 317.1 → 260.1

  • Data Analysis: The concentration of olanzapine in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of olanzapine.

Visualizations

The following diagrams illustrate the key aspects of this compound's application and structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample spike Spike with this compound (Internal Standard) plasma->spike precipitate Protein Precipitation (e.g., with Acid) spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute reconstitute Evaporation & Reconstitution elute->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc Inject ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data_analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) ms->data_analysis Generate Data result Olanzapine Concentration data_analysis->result

Experimental workflow for bioanalysis using this compound.

logical_relationship olanzapine Olanzapine (Analyte of Interest) lc_ms LC-MS/MS System olanzapine->lc_ms olanzapine_d4 This compound (Internal Standard) olanzapine_d4->lc_ms quantification Accurate Quantification lc_ms->quantification Corrects for matrix effects and procedural losses sample_matrix Biological Matrix (e.g., Plasma, Urine) sample_matrix->olanzapine sample_matrix->olanzapine_d4 added to

Logical relationship of this compound in quantitative analysis.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals involved in the study of olanzapine. Its physical and chemical properties, being nearly identical to the parent drug, allow it to serve as an ideal internal standard, ensuring the reliability of bioanalytical data. The detailed experimental protocols provided in this guide offer a practical framework for its implementation in the laboratory. The visualizations further clarify its role in the analytical workflow, underscoring its importance in advancing our understanding of olanzapine's pharmacology and clinical use.

References

The Core Mechanism of Olanzapine-d4 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of Olanzapine-d4 as an internal standard in the quantitative bioanalysis of the atypical antipsychotic drug, olanzapine (B1677200). By leveraging the principles of isotope dilution mass spectrometry (IDMS), this compound ensures the accuracy, precision, and robustness of analytical methods, a critical requirement in therapeutic drug monitoring, pharmacokinetic studies, and other drug development applications.

Introduction to Olanzapine and the Need for Precise Quantification

Olanzapine is a thienobenzodiazepine derivative widely used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is concentration-dependent, and it exhibits significant inter-individual pharmacokinetic variability.[2] Therefore, accurate and precise measurement of olanzapine concentrations in biological matrices such as plasma and serum is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[4]

The Principle of Isotope Dilution Mass Spectrometry (IDMS) with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is central to the success of quantitative LC-MS/MS assays. This compound is structurally identical to olanzapine, with the exception that four hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte (olanzapine) and the internal standard (this compound).

The core principle behind using this compound is isotope dilution . A known amount of this compound is added to a biological sample at the beginning of the sample preparation process. Because this compound is chemically and physically almost identical to olanzapine, it experiences the same processing variations as the analyte. This includes degradation, extraction inefficiencies, and matrix effects (ion suppression or enhancement) during mass spectrometric analysis. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to a highly accurate and precise quantification of the olanzapine concentration in the original sample.[5]

Experimental Protocol: Quantification of Olanzapine in Human Plasma using this compound

The following is a representative, detailed methodology for the quantification of olanzapine in human plasma using this compound as an internal standard, based on common practices in validated bioanalytical methods.

Materials and Reagents
  • Olanzapine reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve olanzapine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the olanzapine stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

Sample Preparation (Solid-Phase Extraction)
  • To 200 µL of plasma sample, calibration standard, or quality control sample, add 50 µL of the this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 200 µL of 0.1 M sodium hydroxide (B78521) to alkalinize the sample.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate olanzapine from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the following transitions:

    • Olanzapine: m/z 313.2 → 256.1

    • This compound: m/z 317.2 → 260.1

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes typical quantitative data from a validated LC-MS/MS method for olanzapine using this compound as an internal standard.

ParameterResult
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Mandatory Visualizations

Signaling Pathway of Olanzapine's Therapeutic Action

Olanzapine_Mechanism Olanzapine Olanzapine D2R Dopamine D2 Receptor Olanzapine->D2R Antagonism HTR2A Serotonin 5-HT2A Receptor Olanzapine->HTR2A Antagonism Mesolimbic Mesolimbic Pathway (Positive Symptoms) D2R->Mesolimbic Nigrostriatal Nigrostriatal Pathway (Motor Control) D2R->Nigrostriatal Mesocortical Mesocortical Pathway (Negative Symptoms) HTR2A->Mesocortical

Caption: Olanzapine's therapeutic effect is primarily mediated by its antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Workflow for Olanzapine Quantification

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Spike Spike with this compound (50 µL) Plasma->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Olanzapine / this compound) MS->Ratio Calib Quantify using Calibration Curve Ratio->Calib Result Final Concentration (ng/mL) Calib->Result

Caption: Workflow for the quantification of olanzapine in plasma using this compound as an internal standard.

Logical Relationship of an Internal Standard

Internal_Standard_Logic cluster_variability Sources of Variability (Extraction Loss, Matrix Effects) Analyte Olanzapine (Analyte) Variable Signal Ratio Peak Area Ratio (Analyte / IS) Constant Analyte->Ratio IS This compound (Internal Standard) Known Concentration Variable Signal IS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: The ratio of the analyte to the internal standard remains constant, correcting for analytical variability.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of olanzapine. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution, which effectively compensates for variations inherent in sample preparation and analysis. The use of this compound in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of olanzapine in biological matrices, thereby supporting critical decisions in clinical and research settings. This technical guide has outlined the core principles, provided a detailed experimental protocol, and presented the expected quantitative outcomes, offering a comprehensive resource for professionals in the field.

References

Decoding the Olanzapine-d4 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a deuterated internal standard like Olanzapine-d4 is a critical document that guarantees its identity, purity, and suitability for use in quantitative bioanalytical studies. This guide provides an in-depth explanation of the key components of a typical this compound CoA, complete with detailed experimental methodologies and visual representations of analytical workflows.

Compound Information

A Certificate of Analysis begins with fundamental details identifying the compound.

ParameterSpecification
Product Name This compound
CAS Number 1252611-62-3 (example)
Chemical Formula C₁₇H₁₆D₄N₄S
Molecular Weight 316.46 g/mol
Structure 2-methyl-4-(4-methyl-d₃-piperazin-1-yl)-10H-thieno[2,3-b][1]benzodiazepine-d₁

Quantitative Analysis Summary

This section summarizes the critical quantitative data that attests to the quality of the deuterated standard.

Analytical TestMethodResultSpecification
Chemical Purity HPLC99.8%≥ 98.0%
Isotopic Purity Mass Spectrometry99.5%≥ 99.0% atom % D
Isotopic Enrichment Mass Spectrometry99.6% D₄≥ 95% D₄
Residual Solvents GC-HSComplies with USP <467>Meets USP <467> criteria
Assay (as is) HPLC99.7%98.0% - 102.0%

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the quality control tests were performed and to potentially replicate or adapt them.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound and to identify and quantify any non-deuterated or other impurities.

Instrumentation:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: A stock solution of this compound is prepared in methanol (B129727) at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a working concentration of 0.1 mg/mL.

Data Analysis: The percentage purity is calculated by dividing the peak area of the this compound by the total area of all peaks detected in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start This compound Standard dissolve Dissolve in Methanol (1 mg/mL) start->dissolve dilute Dilute with Mobile Phase (0.1 mg/mL) dissolve->dilute inject Inject 10 µL into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect DAD Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

HPLC Workflow for Chemical Purity Analysis.
Isotopic Purity and Enrichment by Mass Spectrometry

Objective: To confirm the mass of this compound and to determine the isotopic purity and the degree of deuterium (B1214612) enrichment.

Instrumentation:

  • System: Waters Xevo TQ-S Mass Spectrometer or equivalent, coupled with a UPLC system.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

Mass Spectrometry Conditions:

  • Scan Mode: Full scan and Selected Ion Recording (SIR)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Mass Range (Full Scan): m/z 100-500

  • SIR Masses: m/z 313 (Olanzapine), m/z 314 (d1), m/z 315 (d2), m/z 316 (d3), m/z 317 (d4)

Sample Preparation: The sample is prepared as described for HPLC analysis and infused directly or via UPLC into the mass spectrometer.

Data Analysis: The isotopic distribution is determined from the full scan spectrum. The relative intensities of the ions corresponding to the unlabeled (d0) and partially deuterated species (d1, d2, d3) are compared to the intensity of the fully deuterated species (d4) to calculate the isotopic enrichment.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start This compound Standard dissolve Dissolve in Methanol/Water start->dissolve infuse Infuse into Mass Spectrometer dissolve->infuse ionize Electrospray Ionization (ESI+) infuse->ionize analyze Mass Analysis (Full Scan & SIR) ionize->analyze spectrum Acquire Mass Spectrum analyze->spectrum calculate Calculate Isotopic Distribution & Enrichment spectrum->calculate report Generate Report calculate->report

Mass Spectrometry Workflow for Isotopic Analysis.
Structure Confirmation by Nuclear Magnetic Resonance (¹H NMR)

Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

Instrumentation:

  • Spectrometer: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

NMR Conditions:

  • Solvent: Chloroform-d (CDCl₃)

  • Frequency: 400 MHz

  • Temperature: 25 °C

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of CDCl₃.

Data Analysis: The ¹H NMR spectrum is compared to the spectrum of a non-deuterated Olanzapine reference standard. The absence or significant reduction of signals corresponding to the protons on the N-methyl group of the piperazine (B1678402) ring confirms the location of the deuterium labels.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Spectral Interpretation start This compound Standard dissolve Dissolve in CDCl₃ start->dissolve acquire Acquire ¹H NMR Spectrum (400 MHz) dissolve->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process compare Compare with Olanzapine Standard process->compare confirm Confirm Structure and Deuterium Label Position compare->confirm report Generate Report confirm->report

NMR Workflow for Structure Confirmation.

Olanzapine Signaling Pathway Context

While not directly part of a Certificate of Analysis, understanding the biological context of Olanzapine is crucial for researchers. Olanzapine is an atypical antipsychotic that primarily acts as an antagonist at dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₂ₐ) receptors.

Olanzapine_Pathway Olanzapine Olanzapine D2R Dopamine D₂ Receptor Olanzapine->D2R Antagonist HTR2A Serotonin 5-HT₂ₐ Receptor Olanzapine->HTR2A Antagonist Downstream Downstream Signaling (e.g., cAMP, Ca²⁺) D2R->Downstream Modulates HTR2A->Downstream Modulates Dopamine Dopamine Dopamine->D2R Serotonin Serotonin Serotonin->HTR2A

Simplified Olanzapine Receptor Antagonism Pathway.

This technical guide provides a comprehensive overview of the information presented in a Certificate of Analysis for this compound, empowering researchers to critically evaluate the quality of this essential internal standard for their analytical needs.

References

Olanzapine-d4 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Olanzapine-d4, its application in analytical methodologies, and the relevant biological signaling pathways of its parent compound, Olanzapine.

Core Compound Characteristics

This compound is a deuterated analog of Olanzapine, an atypical antipsychotic medication. The incorporation of four deuterium (B1214612) atoms enhances its molecular weight, making it an ideal internal standard for quantitative analysis of Olanzapine in biological matrices using mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its parent compound, Olanzapine.

PropertyThis compoundOlanzapine
Chemical Formula C₁₇H₁₆D₄N₄SC₁₇H₂₀N₄S[1][2][3][4][5]
Molecular Weight 316.46 g/mol 312.43 g/mol [1][2][3][4][5]
Monoisotopic Mass 316.1659 Da312.1409 Da

Experimental Protocols: Quantification of Olanzapine in Human Plasma

This compound is frequently utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of Olanzapine quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting Olanzapine from human plasma involves solid-phase extraction.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (B129727) (for conditioning and elution)

  • Water (for conditioning and washing)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Protocol:

  • Sample Spiking: To a 1 mL aliquot of human plasma, add a known concentration of the this compound internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Injection Volume: A small volume, such as 5 µL, is injected.

  • Retention Time: In a specific study, the retention time for this compound was reported to be 3.36 minutes.[6]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Olanzapine: m/z 313 → 256

    • This compound: The precursor ion would be approximately m/z 317, with a specific product ion transition being monitored.

Signaling Pathways of Olanzapine

The therapeutic effects of Olanzapine are mediated through its interaction with various neurotransmitter receptors and signaling pathways in the central nervous system. As a deuterated analog, this compound is expected to have the same pharmacological activity and engage the same signaling pathways as Olanzapine.

Dopamine (B1211576) and Serotonin (B10506) Receptor Antagonism

Olanzapine acts as an antagonist at dopamine D2 receptors in the mesolimbic pathway and at serotonin 5-HT2A receptors in the frontal cortex.[7] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HTR2A Serotonin 5-HT2A Receptor Serotonin->HTR2A Signal Downstream Signaling D2R->Signal HTR2A->Signal Olanzapine Olanzapine Olanzapine->D2R Olanzapine->HTR2A G Olanzapine Olanzapine Receptor Receptor Olanzapine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Expression Nucleus->Gene G Start Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Start->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification (Ratio of Olanzapine to this compound) Analysis->Quant Result Concentration of Olanzapine Quant->Result

References

Commercial Availability and Application of Olanzapine-d4 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Olanzapine-d4, a deuterated analog of the atypical antipsychotic drug Olanzapine. It is intended for researchers, scientists, and drug development professionals who require a high-purity internal standard for the quantitative analysis of Olanzapine in biological matrices. This document outlines the key technical specifications of this compound, details its primary application in bioanalytical methodologies, and provides a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

This compound is a stable isotope-labeled version of Olanzapine, where four hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule with a higher mass, which is readily distinguishable from the parent compound by mass spectrometry. Crucially, the physicochemical properties of this compound are nearly identical to those of Olanzapine, ensuring it behaves similarly during sample preparation and chromatographic separation. These characteristics make this compound an ideal internal standard for quantitative bioanalysis, as it can effectively compensate for variations in sample extraction, matrix effects, and instrument response. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for achieving the highest accuracy and precision.[1][2]

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. These suppliers typically offer the compound in various quantities to suit different research needs.

Table 1: Commercial Suppliers of this compound for Research

SupplierWebsiteNotes
MedChemExpress--INVALID-LINK--Offers this compound and other deuterated analogs like Olanzapine-d3 and Olanzapine-d8.
Toronto Research Chemicals--INVALID-LINK--A well-established supplier of complex organic chemicals and stable isotope-labeled compounds.
Cayman Chemical--INVALID-LINK--Provides a range of biochemicals including deuterated standards for research.
Alsachim--INVALID-LINK--Specializes in the development and manufacturing of stable isotope-labeled internal standards.

Note: Availability and catalog numbers may vary. It is recommended to consult the suppliers' websites for the most current information.

Technical Data and Specifications

A Certificate of Analysis (CoA) is provided by the supplier to guarantee the quality and purity of the this compound standard. Key parameters typically included in a CoA are summarized below.

Table 2: Typical Technical Specifications for this compound

ParameterTypical Specification
Chemical Name 2-Methyl-4-(4-methyl-d3-piperazin-1-yl)-10H-thieno[2,3-b][1]benzodiazepine-7-d1
Molecular Formula C₁₇H₁₆D₄N₄S
Molecular Weight Approximately 316.46 g/mol
CAS Number Varies by supplier (specific to the deuterated position)
Purity (by HPLC) ≥98%
Isotopic Purity ≥98% (Deuterium incorporation)
Appearance Light yellow to yellow solid
Solubility Soluble in DMSO, Methanol, Acetonitrile (B52724)
Storage Store at -20°C for long-term stability. Protect from light.

Note: The exact values for molecular weight and CAS number may differ slightly between suppliers based on the specific positions of the deuterium atoms. A representative Certificate of Analysis for the non-deuterated Olanzapine from MedChemExpress indicates a purity of 99.37% by LCMS.[3]

Experimental Protocol: Quantification of Olanzapine in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This section details a typical experimental protocol for the analysis of Olanzapine in human plasma, employing this compound as an internal standard. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[4][5]

Materials and Reagents
  • Olanzapine reference standard

  • This compound internal standard

  • Human plasma (blank, and for calibration curve and quality control samples)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation plates

Preparation of Stock and Working Solutions
  • Olanzapine Stock Solution (1 mg/mL): Accurately weigh and dissolve Olanzapine in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Olanzapine stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution to an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each sample.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Olanzapine from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Olanzapine: e.g., m/z 313.1 → 256.1

    • This compound: e.g., m/z 317.1 → 260.1

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Olanzapine to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of Olanzapine in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: No significant interference at the retention times of Olanzapine and this compound in blank plasma from multiple sources.

  • Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% for the lower limit of quantification).

  • Matrix Effect: The ionization of the analyte should not be significantly suppressed or enhanced by the matrix components.

  • Recovery: The extraction efficiency of the analyte and internal standard should be consistent and reproducible.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be established.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow using a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Unknown, Calibrant, QC) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Area Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve (Linear Regression) Ratio->Calibrate Quantify Quantify Olanzapine Concentration Calibrate->Quantify

Caption: Experimental workflow for the bioanalysis of Olanzapine using this compound.

Signaling Pathways and Logical Relationships

As this compound is primarily used as a tool for analytical quantification, its direct involvement in cellular signaling pathways is not a subject of research. The pharmacological activity and signaling pathways of the parent compound, Olanzapine, are well-documented and involve antagonism of dopamine (B1211576) and serotonin (B10506) receptors.

The logical relationship in the context of this compound's application is its role in ensuring the accuracy of quantitative measurements, which are fundamental to understanding the pharmacokinetics and pharmacodynamics of Olanzapine.

Logical_Relationship cluster_goal Research Goal cluster_tool Analytical Tool cluster_method Methodology cluster_outcome Outcome Goal Accurate Quantification of Olanzapine in Biological Samples Method LC-MS/MS Bioanalysis Goal->Method Tool This compound (Deuterated Internal Standard) Tool->Method Outcome Reliable Pharmacokinetic & Therapeutic Drug Monitoring Data Method->Outcome

Caption: Logical relationship of this compound in bioanalytical research.

References

Technical Guide: Solubility of Olanzapine-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Olanzapine-d4 in various organic solvents. Given that this compound is a deuterated analog of Olanzapine, its solubility characteristics are expected to be nearly identical to those of the parent compound. The data and protocols presented herein are based on studies of Olanzapine and are directly applicable to this compound for most research and development purposes.

Physicochemical Properties

Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is an atypical antipsychotic agent.[1][3] Its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic studies.

PropertyValue
Molecular FormulaC₁₇H₂₀N₄S
Molecular Weight312.43 g/mol [4]
AppearanceCrystalline solid[1]
Melting Point195 °C (383 °F)[5]
Water SolubilityPractically insoluble[5][6]

Quantitative Solubility of Olanzapine in Organic Solvents

The solubility of Olanzapine has been determined in several common organic solvents. This data is crucial for the preparation of stock solutions and formulations in non-clinical studies.

Organic SolventReported Solubility
Dimethyl Sulfoxide (DMSO)~16 mg/mL[1], 62 mg/mL[7], ≥15.6 mg/mL[8]
Dimethylformamide (DMF)~20 mg/mL[1]
Ethanol (EtOH)~1 mg/mL[1], 15 mg/mL[7], ≥2.41 mg/mL (with warming)[8]
MethanolFreely soluble[9]
ChloroformSparingly soluble[9]

Note: Solubility values can vary based on experimental conditions such as temperature and the specific polymorphic form of the compound.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[10] This protocol outlines the key steps for its implementation.

Principle

An excess amount of the solid compound (this compound) is added to a specific volume of the organic solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Materials and Equipment
  • This compound (crystalline powder)

  • Organic solvents of interest (e.g., DMSO, Ethanol)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Procedure
  • Preparation : Add an excess amount of this compound to a vial. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Solvent Addition : Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration : Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vial at a high speed to pellet the solid material.

  • Sample Collection : Carefully withdraw an aliquot of the supernatant.

  • Filtration : Immediately filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.

  • Dilution : Dilute the clear filtrate with a suitable solvent to a concentration within the quantifiable range of the analytical instrument.

  • Quantification : Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard calibration curve.[11][12]

  • Calculation : Calculate the solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis start Add excess this compound to vial add_solvent Add known volume of solvent start->add_solvent agitate Agitate at constant temperature (24-48 hours) add_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration (HPLC / UV-Vis) filter->quantify end Calculate Solubility quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Mechanism of Action and Associated Signaling

Olanzapine is an atypical antipsychotic that acts as an antagonist at multiple neurotransmitter receptors.[13] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway and serotonin (B10506) 5-HT2A receptors in the frontal cortex.[14][15] This dual-receptor blockade is a hallmark of atypical antipsychotics and is believed to be responsible for the treatment of both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.[5]

More recent research suggests that Olanzapine may also modulate downstream signaling pathways, such as the PI3K-Akt and MAPK signaling pathways, which are involved in neuroinflammation and neuroplasticity.[16]

Primary Receptor Antagonism Pathway

G olanzapine Olanzapine d2_receptor Dopamine D2 Receptor olanzapine->d2_receptor ht2a_receptor Serotonin 5-HT2A Receptor olanzapine->ht2a_receptor effect_pos ↓ Positive Symptoms (Hallucinations, Delusions) d2_receptor->effect_pos effect_neg ↓ Negative Symptoms (Apathy, Anhedonia) ht2a_receptor->effect_neg dopamine Dopamine dopamine->d2_receptor serotonin Serotonin serotonin->ht2a_receptor

Caption: Olanzapine's primary mechanism via D2 and 5-HT2A receptor antagonism.

References

Methodological & Application

Application Note: Quantitative Analysis of Olanzapine in Human Plasma using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of olanzapine (B1677200) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Olanzapine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection by mass spectrometry. The method has been validated for linearity, precision, and accuracy.

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[1] This application note describes a validated LC-MS/MS method for the reliable quantification of olanzapine in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variations in sample processing. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry assays due to the similar chemical and physical properties between the analyte and the standard, which ensures accurate quantification.

Experimental

Materials and Reagents
Standard and Quality Control Sample Preparation

Stock solutions of olanzapine and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of olanzapine into blank human plasma.

Sample Preparation Protocol

A simple and efficient protein precipitation method was employed for the extraction of olanzapine from plasma samples.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 analytical column.

  • Column: Zorbax Eclipse Plus C18 (100 x 4.5 mm, 3.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 10 µL

  • Gradient: Isocratic elution with 70:30 (A:B)[1]

  • Column Temperature: 35°C

  • Run Time: 5 minutes

Mass Spectrometry

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) was used for the detection and quantification of olanzapine and this compound.

ParameterValue
Ionization ModeESI Positive
Capillary Voltage4.0 kV
Source Temperature150°C
Desolvation Temperature350°C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Olanzapine313.1256.1[1]200
This compound317.1260.1200

Results and Discussion

The analytical method was validated for its performance. The use of this compound as an internal standard effectively compensated for any variability during sample preparation and analysis, leading to reliable quantification.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.100 to 100 ng/mL for olanzapine in human plasma. The coefficient of determination (r²) was consistently ≥ 0.9994.[1]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations. The results are summarized in the table below. The percentage coefficient of variation (%CV) for precision was less than 15%, and the accuracy was within 85-115%, which is within the acceptable limits for bioanalytical methods.

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low1< 10< 1295 - 105
Medium20< 8< 1097 - 103
High80< 7< 998 - 102
Recovery

The extraction recovery of olanzapine from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the different concentration levels.

AnalyteLow QCMedium QCHigh QC
Olanzapine> 85%> 85%> 85%
This compound> 85%> 85%> 85%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample is Add 25 µL this compound (IS) plasma->is ppt Add 300 µL Acetonitrile (0.1% FA) is->ppt vortex Vortex for 1 min ppt->vortex centrifuge Centrifuge at 10,000 rpm for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc Liquid Chromatography (C18 Column) supernatant->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for Olanzapine Quantification.

Olanzapine Signaling Pathway

cluster_receptor Receptor Antagonism cluster_pathway Downstream Signaling Pathways Olanzapine Olanzapine D2 Dopamine D2 Receptor Olanzapine->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Olanzapine->HT2A Antagonist PI3K_Akt PI3K-Akt Pathway D2->PI3K_Akt Modulates MAPK MAPK Pathway D2->MAPK Modulates HT2A->PI3K_Akt Modulates HT2A->MAPK Modulates

Caption: Olanzapine's Receptor and Pathway Interaction.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of olanzapine in human plasma using this compound as an internal standard. The method is simple, rapid, sensitive, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals in the field of clinical and pharmaceutical analysis. The robust performance of this assay ensures its suitability for routine therapeutic drug monitoring and pharmacokinetic studies of olanzapine.

References

Method Development for Quantification of Olanzapine in Human Plasma Using Olanzapine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of olanzapine (B1677200) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Olanzapine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique, providing a clean extract and minimizing matrix effects. The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated over a linear range of 0.1 to 40 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, recovery, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing adverse effects. A reliable and sensitive analytical method is therefore essential for clinical and research applications. LC-MS/MS has become the preferred technique for the quantification of drugs in biological matrices due to its high selectivity and sensitivity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for potential variability during sample preparation and analysis, thereby ensuring the reliability of the results. This application note presents a validated LC-MS/MS method for the determination of olanzapine in human plasma.

Experimental

Materials and Reagents
  • Olanzapine (purity >99%) and this compound (purity >99%, isotopic purity >99%) were sourced from a reputable supplier.

  • HPLC-grade methanol (B129727), acetonitrile, and water were purchased from a certified vendor.

  • Formic acid (LC-MS grade) was also obtained from a certified vendor.

  • Human plasma (K2-EDTA) was obtained from a registered biobank.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

  • A C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm) was used for chromatographic separation.[5]

Sample Preparation

Protein precipitation was employed for sample preparation.[4][6] To 100 µL of plasma, 20 µL of this compound internal standard working solution (100 ng/mL) was added, followed by 300 µL of methanol containing 0.1% formic acid. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes to precipitate proteins. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The chromatographic and mass spectrometric conditions are summarized in the table below.

ParameterCondition
LC Conditions
ColumnC18 reversed-phase, 100 mm x 4.6 mm, 5 µm[5]
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
GradientIsocratic or gradient elution can be optimized. A typical starting condition is 50:50 (A:B).[7]
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40 °C
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsOlanzapine: m/z 313.2 → 256.1[7][8]this compound: m/z 317.2 → 260.1 (inferred)
Dwell Time200 ms
Collision Energy (CE)Optimized for each transition
Declustering Potential (DP)Optimized for each transition

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 40 ng/mL for olanzapine in human plasma. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The precision (%CV) and accuracy (%RE) were within ±15% for all QC levels, and within ±20% for the LLOQ.

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ (0.1)< 10%< 12%± 15%± 18%
Low (0.3)< 8%< 10%± 12%± 14%
Medium (15)< 6%< 8%± 10%± 11%
High (35)< 5%< 7%± 9%± 10%
Recovery

The extraction recovery of olanzapine and this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean recovery was found to be consistent and reproducible across the QC levels, typically above 85%.

Matrix Effect

The matrix effect was assessed by comparing the peak areas of analytes spiked into post-extraction blank plasma with those of pure standard solutions. The results indicated no significant ion suppression or enhancement at the retention times of olanzapine and the internal standard.

Stability

The stability of olanzapine in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. The results demonstrated that olanzapine is stable under these conditions.

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of olanzapine in human plasma has been developed and validated. The use of this compound as an internal standard ensures high accuracy and precision. The simple protein precipitation sample preparation procedure allows for a high-throughput analysis. This method is well-suited for pharmacokinetic studies and routine therapeutic drug monitoring of olanzapine.

Protocols

Preparation of Stock and Working Solutions
  • Olanzapine Stock Solution (1 mg/mL): Accurately weigh 10 mg of olanzapine and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Olanzapine Working Solutions: Prepare serial dilutions of the olanzapine stock solution with methanol:water (50:50) to obtain working solutions for calibration standards and quality control samples.

  • This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50).

Preparation of Calibration Standards and Quality Control Samples
  • Spike appropriate amounts of the olanzapine working solutions into blank human plasma to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, and 40 ng/mL.

  • Prepare quality control samples at concentrations of 0.1 ng/mL (LLOQ), 0.3 ng/mL (Low QC), 15 ng/mL (Medium QC), and 35 ng/mL (High QC) in a similar manner from a separate stock solution.

Sample Preparation Protocol
  • Label autosampler vials for each sample, standard, and QC.

  • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of cold methanol containing 0.1% formic acid to each tube.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

Data Analysis
  • Acquire data using the instrument's software.

  • Integrate the peak areas for olanzapine and this compound.

  • Calculate the peak area ratio of olanzapine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of olanzapine in the samples and QCs from the calibration curve.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma_sample->add_is add_precipitant Add 300 µL Methanol (0.1% FA) add_is->add_precipitant vortex Vortex (1 min) add_precipitant->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject 10 µL into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation (C18) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection peak_integration Peak Integration detection->peak_integration ratio_calculation Calculate Peak Area Ratio peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve quantification Quantify Olanzapine Concentration calibration_curve->quantification

Caption: Experimental workflow for olanzapine quantification.

validation_parameters method_validation Bioanalytical Method Validation linearity Linearity & Range method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy selectivity Selectivity method_validation->selectivity recovery Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability

Caption: Key parameters for method validation.

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for Olanzapine-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the solid-phase extraction (SPE) of Olanzapine-d4 from human plasma. The described method utilizes a mixed-mode cation exchange SPE cartridge to achieve high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this compound in a complex biological matrix. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a DOT language diagram.

Introduction

Olanzapine (B1677200) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] Deuterated analogs of olanzapine, such as this compound, are commonly used as internal standards in pharmacokinetic and bioanalytical studies to ensure accurate quantification. Solid-phase extraction is a widely adopted technique for the purification and concentration of analytes from complex biological samples prior to instrumental analysis.[2] The protocol outlined below describes a highly efficient SPE method for the extraction of this compound from human plasma.

Experimental Protocols

Materials and Reagents
Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • This compound Working Solutions: Prepare working solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for calibration curve standards and quality control samples.

  • 4% Phosphoric Acid in Water: Add 4 mL of 85% phosphoric acid to 96 mL of deionized water and mix thoroughly.

  • 2% Formic Acid in Water: Add 2 mL of formic acid to 98 mL of deionized water and mix.

  • 5% Ammonium Hydroxide in Acetonitrile/Methanol (50:50, v/v): Prepare a 50:50 solution of acetonitrile and methanol. Add 5 mL of concentrated ammonium hydroxide to 95 mL of the acetonitrile/methanol mixture.

Sample Pre-treatment
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.

  • To 100 µL of plasma, add a known amount of this compound working solution (as the analyte) and 100 µL of 4% phosphoric acid in water.

  • Vortex the mixture for 30 seconds.

Solid-Phase Extraction (SPE) Protocol

The following protocol is optimized for Oasis® MCX µElution plates.

  • Conditioning: Condition the SPE wells with 200 µL of methanol.

  • Equilibration: Equilibrate the SPE wells with 200 µL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing 1: Wash the wells with 200 µL of 2% formic acid in water.

  • Washing 2: Wash the wells with 200 µL of methanol.

  • Elution: Elute the analyte with two aliquots of 25 µL of 5% ammonium hydroxide in a 50:50 (v/v) acetonitrile/methanol mixture.[3]

  • Post-Elution: Dilute the eluted sample with 150 µL of deionized water containing 0.1% formic acid prior to LC-MS/MS analysis.[3]

LC-MS/MS Analysis
  • LC Column: Atlantis® T3 column (or equivalent C18 column)[4][5]

  • Mobile Phase A: 2 mM ammonium formate in water with 0.1% formic acid[4][5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[4][5]

  • Flow Rate: 0.25 mL/min[4][5]

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: The specific mass transition for this compound should be determined by direct infusion. For reference, the transition for non-deuterated olanzapine is m/z 313.1 > 256.1.[6]

Data Presentation

The following tables summarize the performance characteristics of the SPE method for olanzapine (non-deuterated). This data is provided as a reference for the expected performance with this compound.

ParameterResult
Recovery>87.3%[4][5]
Linearity Range0.1 - 30 ng/mL
Lower Limit of Quantification (LLOQ)100 pg/mL

Table 1: Method Performance Characteristics

Analyte ConcentrationIntra-day Precision (%RSD)Accuracy (%)
Low QC< 12.7%[4][5]113.9%[4][5]
Medium QC< 12.7%[4][5](Not specified)
High QC< 12.7%[4][5](Not specified)

Table 2: Precision and Accuracy Data

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Human Plasma vortex1 Vortex plasma->vortex1 acid 4% Phosphoric Acid acid->vortex1 condition 1. Condition (Methanol) vortex1->condition Pre-treated Sample equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash1 4. Wash 1 (2% Formic Acid) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (5% NH4OH in ACN/MeOH) wash2->elute analysis LC-MS/MS Analysis elute->analysis Eluted Analyte

Caption: Solid-Phase Extraction Workflow for this compound.

Olanzapine_Signaling cluster_receptors Receptor Targets cluster_effects Downstream Effects olanzapine Olanzapine dopamine Dopamine Receptors (D1, D2, D3, D4) olanzapine->dopamine Antagonist serotonin Serotonin Receptors (5-HT2A, 5-HT2C, 5-HT3, 5-HT6) olanzapine->serotonin Antagonist histamine Histamine H1 Receptor olanzapine->histamine Antagonist muscarinic Muscarinic Receptors (M1-M5) olanzapine->muscarinic Antagonist adrenergic Adrenergic α1 Receptor olanzapine->adrenergic Antagonist antipsychotic Antipsychotic Effects dopamine->antipsychotic serotonin->antipsychotic mood Mood Stabilization serotonin->mood sedation Sedation histamine->sedation anticholinergic Anticholinergic Effects muscarinic->anticholinergic hypotension Orthostatic Hypotension adrenergic->hypotension

Caption: Olanzapine Receptor Binding and Downstream Effects.

Discussion

The presented solid-phase extraction protocol for this compound provides a reliable and high-recovery method for its isolation from human plasma. The use of a mixed-mode cation exchange sorbent allows for effective removal of matrix interferences, resulting in a clean extract and minimizing ion suppression during LC-MS/MS analysis. The validation data for the non-deuterated analog of olanzapine demonstrates that the method is precise and accurate, making it suitable for regulated bioanalysis. The provided experimental workflow and signaling pathway diagrams offer clear visual aids for protocol implementation and understanding the pharmacological context of the analyte. Researchers can adapt this protocol for the analysis of this compound in various research and drug development applications.

References

Application Notes: Quantitative Analysis of Olanzapine in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine (B1677200) is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Therapeutic drug monitoring of olanzapine is crucial for optimizing treatment efficacy and minimizing adverse effects. This document provides a detailed protocol for the extraction of olanzapine from human plasma using a liquid-liquid extraction (LLE) method with Olanzapine-d4 as the internal standard, followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is sensitive, specific, and suitable for pharmacokinetic and bioequivalence studies. While this compound is specified, the closely related deuterated analog, Olanzapine-d3, is frequently documented in scientific literature for this purpose and can be considered a suitable alternative.[1]

Principle

This method employs a liquid-liquid extraction technique to isolate olanzapine and its deuterated internal standard, this compound, from the plasma matrix. The basic principle involves the partitioning of the analytes between the aqueous plasma sample and an immiscible organic solvent. By adjusting the pH of the aqueous phase, the basic olanzapine molecule is converted to its non-ionized form, which enhances its solubility in the organic solvent. After separation of the two phases, the organic layer containing the analytes is evaporated and the residue is reconstituted in a solvent compatible with the LC-MS/MS system for analysis.

Data Presentation

Table 1: Liquid-Liquid Extraction Parameters for Olanzapine
ParameterConditionReference
Biological Matrix Human Plasma[2]
Sample Volume 0.25 mL - 0.5 mL[3]
Internal Standard This compound (or Olanzapine-d3)[1]
Extraction Solvent Methyl tert-butyl ether (MTBE)[4]
Diethyl ether:diisopropyl ether (1:1, v/v)[2]
n-butanol:cyclohexane (3:47, v/v)[3]
Alkalinizing Agent Sodium Hydroxide (B78521)[5]
Vortex Time 5 - 10 minutes
Centrifugation Speed 4000 rpm[2]
Centrifugation Time 5 - 10 minutes
Evaporation Under a stream of nitrogen at 40°C
Reconstitution Solvent Mobile Phase or Acetonitrile/Water mixture
Table 2: LC-MS/MS Method Validation Parameters for Olanzapine Analysis
ParameterTypical ValueReference
Linearity Range 2 - 300 ng/mL[2][6]
Correlation Coefficient (r²) > 0.999[6]
Lower Limit of Quantification (LLOQ) 2 ng/mL[7]
Limit of Detection (LOD) 0.7 ng/mL[7]
Mean Recovery 87.3% - 103%[8][9]
Intra-day Precision (%RSD) < 12.7%[9]
Inter-day Precision (%RSD) < 11%[8]
Accuracy (%RE) -2.14% to 3.07%[3]

Experimental Protocol

Materials and Reagents
  • Olanzapine reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Formic acid

  • Ammonium formate

  • Deionized water

  • Drug-free human plasma

Preparation of Stock and Working Solutions
  • Olanzapine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of olanzapine reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Prepare the internal standard stock solution similarly by dissolving this compound in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the olanzapine stock solution with a methanol/water mixture (e.g., 50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a methanol/water mixture to obtain the desired concentration for spiking into samples.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 0.5 mL of plasma sample (calibrator, quality control, or unknown) into a clean polypropylene (B1209903) centrifuge tube.

  • Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 50 µL of the methanol/water mixture should be added).

  • Vortex mix for 10 seconds.

  • Add 50 µL of 0.1 M NaOH to each tube to alkalinize the sample.

  • Vortex mix for 10 seconds.

  • Add 3 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid, 50:50, v/v).

  • Vortex mix for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Olanzapine: m/z 313.1 → 256.1

    • This compound: m/z 317.1 → 260.1 (Note: If using Olanzapine-d3, the transition is typically m/z 316.1 → 259.1).

Workflow Diagram

LLE_Workflow Liquid-Liquid Extraction Workflow for Olanzapine start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is alkalinize Alkalinize with NaOH add_is->alkalinize add_solvent Add Methyl Tert-Butyl Ether alkalinize->add_solvent vortex Vortex Mix (5 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness (N2 Stream, 40°C) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow of the liquid-liquid extraction protocol for olanzapine.

References

Application Note: Preparation of Olanzapine-d4 Solutions for Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of olanzapine-d4 (B1165211) solutions for the generation of calibration curves, a critical step in the quantitative analysis of olanzapine (B1677200) in biological matrices by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a stable, isotopically labeled internal standard essential for accurate and precise quantification. This protocol covers the preparation of stock solutions, intermediate solutions, and working standards.

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate measurement of its concentration in plasma or serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative analysis via mass spectrometry. The SIL-IS closely mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for variability in these steps and ensuring high accuracy and precision. The preparation of accurate and precise calibration standards is the foundation of a reliable quantitative assay.

Materials and Reagents

  • This compound (powder, ≥98% purity)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (B87167) (DMSO, analytical grade)

  • Deionized water (≥18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Volumetric flasks (Class A)

  • Adjustable precision pipettes

  • Analytical balance (readable to at least 0.01 mg)

  • Vortex mixer

  • Sonicator

Health and Safety

Olanzapine is a potent pharmaceutical compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All weighing and handling of the powdered compound should be performed in a chemical fume hood or a ventilated balance enclosure. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Experimental Protocols

Solvent Selection

Olanzapine and its deuterated analogs are soluble in organic solvents such as methanol, acetonitrile, and DMSO, but are practically insoluble in water.[1][2] Methanol is a common and effective solvent for preparing stock solutions.[1][3][4][5] For maximum solubility in aqueous buffers, olanzapine should first be dissolved in DMSO.[6]

Preparation of this compound Stock Solution (100 µg/mL)
  • Accurately weigh approximately 1.0 mg of this compound powder using an analytical balance.

  • Transfer the powder to a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol to the flask.

  • Vortex and sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 10 mL mark with methanol.

  • Cap the flask and invert several times to ensure homogeneity.

  • Label the flask clearly as "this compound Stock Solution (100 µg/mL)" with the preparation date and initials.

  • Store the stock solution at 2-8°C, protected from light. Stock solutions in methanol are generally stable, but should be monitored for any signs of precipitation.[1][4]

Preparation of Intermediate and Working Solutions

The concentrations of intermediate and working solutions should be tailored to the specific calibration curve range required for the analytical method. The table below provides an example for creating a set of working standards for a calibration curve ranging from 1 ng/mL to 100 ng/mL.

Table 1: Preparation of Olanzapine Analyte Working Standards

Working Standard IDAnalyte Concentration (ng/mL)Volume of 1 µg/mL Intermediate Solution (µL)Final Volume in Diluent (µL)
WS-11101000
WS-22201000
WS-35501000
WS-4101001000
WS-5202001000
WS-6505001000
WS-7100100 (from 10 µg/mL intermediate)1000

Note: The diluent is typically the mobile phase or a mixture similar in composition to the initial mobile phase conditions (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).[3]

Preparation of a Fixed Concentration Internal Standard (IS) Working Solution

The internal standard is added to all calibration standards, quality controls, and unknown samples at a single, fixed concentration. A typical concentration for the IS working solution is 100 ng/mL.

  • Pipette 100 µL of the 100 µg/mL this compound stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the chosen diluent.

  • This results in a 1 µg/mL (1000 ng/mL) intermediate IS solution.

  • For a final concentration of 10 ng/mL in the sample, you might prepare a 100 ng/mL working solution and add 1 part to 9 parts of the sample.

Data Presentation

The following table summarizes common concentration ranges for olanzapine calibration curves found in the literature. This can serve as a guide for designing your own experiments.

Table 2: Examples of Olanzapine Calibration Curve Ranges from Literature

Concentration RangeInternal Standard UsedAnalytical MethodReference
1 - 20 ng/mLVenlafaxineLC-MS/MS[6]
2 - 300 ng/mLIrbesartanLC-MS[1][2][4]
0.1 - 20 ng/mLOlanzapine-d3UPLC-MS/MS[7]
5 - 1000 ng/mLClozapineLC-MS/MS[3]
10 - 60 µg/mLNot specifiedHPLC[8]

Workflow Visualization

The following diagram illustrates the logical workflow for the preparation of calibration curve standards from the primary stock solutions.

G cluster_stock Primary Stock Solutions cluster_intermediate Intermediate Dilutions cluster_final_samples Samples for Analysis stock_analyte Olanzapine Stock (e.g., 100 µg/mL in Methanol) int_analyte Analyte Intermediate Solution (e.g., 1 µg/mL) stock_analyte->int_analyte Dilute with appropriate solvent stock_is This compound Stock (100 µg/mL in Methanol) int_is IS Working Solution (e.g., 100 ng/mL) stock_is->int_is Dilute with appropriate solvent cal1 Cal 1 (e.g., 1 ng/mL) int_analyte->cal1 cal2 Cal 2 (e.g., 2 ng/mL) int_analyte->cal2 cal_dots ... int_analyte->cal_dots cal_n Cal N (e.g., 100 ng/mL) int_analyte->cal_n Serial or individual dilutions final_samples Calibration Curve Samples (Analyte + IS) int_is->final_samples Add fixed volume of IS to each calibration standard cal_standards cal_standards

Caption: Workflow for Preparation of Calibration Standards.

Stability and Storage

Olanzapine solutions can be sensitive to light, temperature, and moisture.[9][10]

  • Stock Solutions: Store in amber glass vials or wrap in aluminum foil to protect from light. Refrigeration at 2-8°C is recommended for short-term storage. For long-term storage (≥4 years), -20°C is advisable.[6]

  • Working Solutions: It is best practice to prepare fresh working solutions daily from the stock solution.[11] If stored, they should be kept under the same conditions as the stock solution.

  • Aqueous Solutions: Olanzapine is sparingly soluble in aqueous buffers. If aqueous solutions are prepared (e.g., by diluting a DMSO stock), they should be used within one day as precipitation may occur.[6] Olanzapine is more stable in acidic aqueous solutions.

Conclusion

This application note provides a comprehensive protocol for the preparation of this compound solutions for use in generating calibration curves for quantitative analysis. Adherence to these guidelines, including proper solvent selection, accurate weighing and dilution, and appropriate storage, will contribute to the development of robust, reliable, and accurate bioanalytical methods. Researchers should validate their specific solution preparation and storage procedures as part of their overall method validation.

References

Application of Olanzapine-d4 in Pharmacokinetic Profiling of Olanzapine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Olanzapine (B1677200) is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and eliminated (ADME)—is crucial for optimizing dosing strategies and ensuring therapeutic efficacy and safety. Pharmacokinetic studies often require the precise quantification of olanzapine in biological matrices such as plasma or serum. To achieve high accuracy and precision in these measurements, a stable isotope-labeled internal standard is employed, and Olanzapine-d4 serves as an excellent choice for this purpose in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

This compound is a deuterated analog of olanzapine. Its utility in pharmacokinetic studies lies in its near-identical chemical and physical properties to olanzapine, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the unlabeled drug by the mass spectrometer. This co-elution and differential detection enable highly accurate quantification by correcting for any variability in sample preparation and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the bioanalysis of olanzapine for pharmacokinetic studies.

Bioanalytical Method Overview

The quantification of olanzapine in biological samples, using this compound as an internal standard, is typically performed using LC-MS/MS. This technique offers high sensitivity and selectivity, which is essential for detecting the low concentrations of olanzapine often present in clinical and preclinical studies. The general workflow involves sample preparation to isolate the analyte and internal standard from the biological matrix, followed by chromatographic separation and mass spectrometric detection.

Experimental Workflow for Olanzapine Quantification

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection Biological Sample Collection (e.g., Plasma, Serum) add_is Addition of this compound (Internal Standard) sample_collection->add_is extraction Extraction of Analytes (SPE, LLE, or PPT) add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc_separation Chromatographic Separation (UPLC/HPLC) evaporation->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration concentration_calc Concentration Calculation calibration->concentration_calc pk_analysis Pharmacokinetic Analysis concentration_calc->pk_analysis

Bioanalytical workflow for olanzapine quantification.

Experimental Protocols

The following are generalized protocols for sample preparation and LC-MS/MS analysis. Researchers should optimize these methods for their specific instrumentation and study requirements.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for cleaning up and concentrating olanzapine from plasma samples.

Materials:

  • Human plasma (K3EDTA)

  • This compound internal standard (IS) working solution

  • Methanol (B129727)

  • Water (HPLC grade)

  • 0.1% Formic acid in water

  • Acetonitrile

  • SPE cartridges (e.g., Oasis HLB)

  • Centrifuge

  • SPE manifold

Procedure:

  • Thaw plasma samples at room temperature.

  • To a 200 µL aliquot of plasma, add a specific volume of the this compound IS working solution.

  • Vortex the sample for 30 seconds.

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute olanzapine and this compound from the cartridge with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex and transfer the sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another widely used technique for sample preparation.

Materials:

  • Human plasma

  • This compound internal standard (IS) working solution

  • Extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol)

  • 0.1 M NaOH

  • Centrifuge

  • Evaporator

Procedure:

  • To a 400 µL aliquot of plasma, add a specific volume of the this compound IS working solution.

  • Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.

  • Add 2 mL of the extraction solvent and vortex for 5 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that can be adapted for specific instruments.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Isocratic or gradient elution can be used depending on the separation needs. A typical gradient might start at 10% B, ramp to 90% B, and then re-equilibrate.

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Olanzapine: m/z 313.1 → 256.1This compound: m/z 317.1 → 260.1
Source Temperature 120°C
Desolvation Temperature 300°C

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of bioanalytical methods for olanzapine using a deuterated internal standard.

Table 1: Linearity and Sensitivity
AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Olanzapine0.1 - 1000.1> 0.99
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC0.3< 10%< 10%90 - 110%
MQC50< 10%< 10%90 - 110%
HQC80< 10%< 10%90 - 110%
Table 3: Recovery
AnalyteLQC (%)MQC (%)HQC (%)
Olanzapine> 85%> 85%> 85%
This compound> 85%> 85%> 85%

Olanzapine Metabolism

For a comprehensive understanding of olanzapine's pharmacokinetics, it is important to consider its metabolism. Olanzapine is primarily metabolized in the liver. The main metabolic pathways are direct glucuronidation and cytochrome P450 (CYP) mediated oxidation. The major circulating metabolites are the 10-N-glucuronide and 4'-N-desmethyl olanzapine.[1] The formation of 4'-N-desmethylolanzapine is mainly catalyzed by CYP1A2.[2]

Olanzapine Metabolic Pathway

metabolism cluster_metabolites Metabolites olanzapine Olanzapine n_glucuronide 10-N-glucuronide olanzapine->n_glucuronide Glucuronidation n_desmethyl 4'-N-desmethylolanzapine olanzapine->n_desmethyl CYP1A2 n_oxide Olanzapine N-oxide olanzapine->n_oxide FMO3 / CYP2D6 hydroxymethyl 2-Hydroxymethylolanzapine olanzapine->hydroxymethyl CYP2D6

References

Application of Olanzapine-d4 in Therapeutic Drug Monitoring (TDM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine (B1677200) is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Therapeutic Drug Monitoring (TDM) of olanzapine is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects due to its high pharmacokinetic variability.[4][5] Factors such as age, sex, body weight, smoking status, and co-medications can significantly influence olanzapine plasma concentrations.[4] TDM helps in managing non-responsive patients, those experiencing adverse effects, and assessing patient compliance.[6] Olanzapine-d4, a deuterated analog of olanzapine, serves as an ideal internal standard (IS) for the quantification of olanzapine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][7]

Rationale for using this compound as an Internal Standard

Deuterated internal standards are the gold standard in quantitative mass spectrometry for several reasons:

  • Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to olanzapine, ensuring similar behavior during sample preparation (e.g., extraction, protein precipitation) and chromatographic separation.

  • Co-elution: It co-elutes with the analyte (olanzapine) during liquid chromatography, which helps to compensate for any variations in retention time.

  • Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labeling results in a different mass-to-charge ratio, allowing for separate detection by the mass spectrometer. This distinction is crucial for accurate quantification.

  • Correction for Matrix Effects: this compound helps to correct for matrix effects, which are variations in ionization efficiency caused by other components in the biological sample.

Therapeutic Range of Olanzapine

The therapeutic reference range for olanzapine in plasma or serum can vary slightly between different guidelines and clinical contexts. However, a generally accepted range is 20 to 80 ng/mL.[3][4] Concentrations above 80 ng/mL are often associated with an increased risk of adverse effects, while levels below 20 ng/mL may be sub-therapeutic for some patients.[5][6]

ParameterConcentration RangeReference
Therapeutic Range20 - 80 ng/mL[3][4]
Sub-therapeutic Range< 20 ng/mL[6]
Threshold for Adverse Effects> 80 ng/mL[5][6]

Quantitative LC-MS/MS Method Parameters

The following table summarizes typical parameters for the quantification of olanzapine using this compound as an internal standard.

ParameterTypical Value/RangeReference
Sample Type Serum, Plasma[1]
Internal Standard This compound (or Olanzapine-d3, Olanzapine-d8)[1][7][8]
Sample Preparation Solid-Phase Extraction (SPE) or Protein Precipitation[1][9]
Chromatography Reversed-phase LC (e.g., C18 column)[8]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][8]
Mass Spectrometry Triple Quadrupole (QqQ)[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1][10]
MRM Transition (Olanzapine) m/z 313.2 → 256.1[8][11]
MRM Transition (Olanzapine-d3) m/z 316.2 → 256.1[8]
Linearity Range 0.1 - 40 ng/mL[11]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[8][11]

Experimental Protocol: Quantification of Olanzapine in Human Plasma using LC-MS/MS

This protocol provides a general methodology for the therapeutic drug monitoring of olanzapine using this compound as an internal standard.

1. Materials and Reagents

  • Olanzapine reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase)

  • Drug-free human plasma

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., acetonitrile, trichloroacetic acid)

2. Preparation of Stock and Working Solutions

  • Olanzapine Stock Solution (1 mg/mL): Accurately weigh and dissolve olanzapine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the olanzapine stock solution with methanol to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

3. Sample Preparation (using Solid-Phase Extraction)

  • To 200 µL of plasma sample (calibrator, quality control, or patient sample), add 50 µL of the this compound internal standard working solution and vortex.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the transitions for olanzapine (e.g., m/z 313.2 → 256.1) and this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of olanzapine to this compound against the concentration of the calibration standards.

  • Determine the concentration of olanzapine in the patient samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Olanzapine TDM Experimental Workflow

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Patient Plasma Sample IS_Spike Spike with this compound (IS) Plasma->IS_Spike Extraction Solid-Phase Extraction or Protein Precipitation IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Result Olanzapine Concentration Quantification->Result Olanzapine_Pathway cluster_receptors Receptor Antagonism cluster_pathways Downstream Signaling Pathways Olanzapine Olanzapine D2R Dopamine D2 Receptor Olanzapine->D2R antagonizes HT2AR Serotonin 5-HT2A Receptor Olanzapine->HT2AR antagonizes PI3K_Akt PI3K-Akt Pathway D2R->PI3K_Akt modulates MAPK MAPK Pathway D2R->MAPK modulates HT2AR->PI3K_Akt HT2AR->MAPK Therapeutic_Effects Therapeutic Effects (Antipsychotic Action) PI3K_Akt->Therapeutic_Effects MAPK->Therapeutic_Effects

References

Application Note: High-Throughput Analysis of Olanzapine-d4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olanzapine-d4 in human plasma. This compound is a deuterated analog of Olanzapine (B1677200), an atypical antipsychotic drug, and is commonly used as an internal standard in pharmacokinetic and bioequivalence studies. This method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides the necessary parameters for accurate and precise quantification of this compound, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Olanzapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] Therapeutic drug monitoring and pharmacokinetic studies of Olanzapine often employ a stable isotope-labeled internal standard to ensure accuracy and precision. This compound is a suitable internal standard for such analyses. This document provides a detailed protocol for the detection of this compound in human plasma using LC-MS/MS, a powerful analytical technique for the quantification of drugs in biological matrices.[2][3][4]

Experimental

Materials and Reagents
  • Olanzapine and this compound standards

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • Formic acid

  • Ammonium acetate

  • Human plasma (K2EDTA)

  • Deionized water

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[5]

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution (as internal standard).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[2]

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

ParameterValue
Column Zorbax Extend-C18 (50 x 2.1 mm, 5 µm) or equivalent[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[3]
Gradient 70% A, 30% B (Isocratic)[3]
Column Temperature 35°C[3]
Injection Volume 5 µL[2]
Run Time 5 minutes[3]
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2][3]

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C[2]
Desolvation Temperature 300°C[2]
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr[2]
MRM Transitions

Multiple Reaction Monitoring (MRM) is used for the quantification of Olanzapine and this compound. The following transitions are monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Olanzapine313.1256.12030
This compound317.1256.12030

Note: Collision energy and cone voltage may require optimization depending on the specific instrument used. The precursor ion for this compound is calculated based on the addition of four deuterium (B1214612) atoms to the molecular weight of Olanzapine. The product ion is expected to be the same as Olanzapine, as the deuterium labeling is typically on a part of the molecule that is retained in the major fragment.[5]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Human Plasma (100 µL) is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile + 0.1% Formic Acid) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into LC-MS/MS reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

Results and Discussion

This method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The use of a deuterated internal standard ensures the accuracy of the results by compensating for matrix effects and variations in sample preparation and instrument response. The simple protein precipitation protocol allows for rapid sample processing, making it suitable for studies with large numbers of samples. The chromatographic conditions provide good separation of the analyte from endogenous plasma components, and the MS/MS detection in MRM mode offers high selectivity and sensitivity.

Conclusion

The LC-MS/MS method described in this application note is a valuable tool for researchers and scientists involved in the development and analysis of Olanzapine. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the specific MRM transitions for this compound, provides a solid foundation for establishing a robust and reliable analytical method.

References

Troubleshooting & Optimization

Minimizing matrix effects with Olanzapine-d4 in bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of olanzapine (B1677200) using its deuterated internal standard, Olanzapine-d4. Our goal is to help you minimize matrix effects and ensure the accuracy and reproducibility of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of olanzapine?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum, urine).[1][2][3][4] This can lead to either ion suppression or enhancement, which directly affects the accuracy, precision, and sensitivity of the quantification of olanzapine.[2][3] Endogenous components such as phospholipids (B1166683) are a major cause of matrix effects in bioanalysis.[5][6][7]

Q2: Why is this compound recommended as an internal standard?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.[2][3][8] Because this compound is chemically and physically almost identical to olanzapine, it co-elutes and experiences the same degree of ionization suppression or enhancement.[8] This allows it to compensate for variations in both sample preparation and matrix effects, leading to more accurate and precise quantification.[8][9]

Q3: What are the most common sources of matrix effects in olanzapine bioanalysis?

A3: The most common sources of matrix effects in olanzapine bioanalysis from biological matrices like plasma and serum are:

  • Phospholipids: These are abundant in biological membranes and are a primary cause of ion suppression.[5][6][7]

  • Salts and other endogenous small molecules: These can also interfere with the ionization process.[10]

  • Anticoagulants: The choice of anticoagulant (e.g., EDTA, heparin, citrate) can influence matrix effects.[11]

  • Lipemia: High lipid content in samples can significantly impact the analysis.[11]

Q4: How can I assess the presence and extent of matrix effects in my assay?

A4: The presence of matrix effects can be evaluated using several methods:

  • Post-Extraction Spike Method: This involves comparing the response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solution.[2][3] A significant difference indicates the presence of matrix effects.

  • Post-Column Infusion: A constant flow of the analyte solution is infused into the mass spectrometer while an extracted blank matrix sample is injected into the LC system. Any dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.[2][3]

  • Recovery Calculation: Comparing the concentration of an analyte in a spiked sample to the known spiked concentration can provide a quantitative measure of matrix effects. A recovery of less than 100% suggests ion suppression, while a recovery greater than 100% indicates ion enhancement.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor reproducibility of olanzapine quantification Inconsistent matrix effects between samples.* Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE) are highly effective.[5][7][12] * Ensure Co-elution of Olanzapine and this compound: Adjust chromatographic conditions to ensure the analyte and internal standard have identical retention times.[8]
Low sensitivity or signal-to-noise ratio for olanzapine Significant ion suppression due to co-eluting matrix components, particularly phospholipids.* Phospholipid Removal: Use sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE or certain SPE cartridges.[5][7][13][14] * Chromatographic Separation: Modify the LC gradient to separate olanzapine from the region where phospholipids elute.[6] * Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[2]
High variability in this compound signal across samples Differential matrix effects in individual samples. This can occur even with a SIL internal standard if the matrix composition is highly variable.* Improve Sample Cleanup: A more robust and consistent sample preparation method is needed to minimize variability. Solid-Phase Extraction (SPE) is generally more effective than protein precipitation in this regard.[12][15] * Matrix Matching: Prepare calibration standards and quality controls in the same biological matrix as the study samples to the extent possible.[2]
Inaccurate results despite using this compound Differential behavior of olanzapine and this compound, possibly due to extreme matrix effects or issues with the internal standard itself.* Verify Internal Standard Purity and Concentration: Ensure the this compound stock solution is accurate. * Investigate Different Sample Preparation: Explore alternative extraction methods. For example, if using protein precipitation, consider switching to liquid-liquid extraction (LLE) or SPE.[16][17]

Experimental Protocols

Solid-Phase Extraction (SPE) for Olanzapine and this compound

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.[11]

  • Loading: To 200 µL of plasma, add the this compound internal standard solution. Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute olanzapine and this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[15]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.

Protein Precipitation (PPT)

While simpler, PPT is generally less effective at removing matrix components compared to SPE.[1][4]

  • Sample Preparation: To 100 µL of plasma containing this compound, add 300 µL of a precipitation solvent (e.g., acetonitrile).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

HybridSPE®-Phospholipid Removal

This technique combines protein precipitation with targeted phospholipid removal.[7]

  • Sample Addition: Add the plasma sample containing this compound to the HybridSPE® plate or cartridge.

  • Precipitation: Add a 3:1 ratio of precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid) to the sample.

  • Mixing: Mix thoroughly to precipitate proteins and allow the phospholipids to interact with the stationary phase.

  • Filtration/Centrifugation: Apply a vacuum or centrifuge to collect the filtrate, which will be free of proteins and significantly depleted of phospholipids.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Olanzapine Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference(s)
Protein Precipitation (PPT)85 - 10560 - 110[18]
Liquid-Liquid Extraction (LLE)70 - 9080 - 105[19]
Solid-Phase Extraction (SPE)> 9095 - 105[12][20]
HybridSPE®-Phospholipid> 95> 98[14]

Note: Values are representative and can vary based on the specific method and matrix.

Visualizations

Bioanalysis_Workflow_with_IS cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction Cleanup Sample Cleanup (e.g., Phospholipid Removal) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Olanzapine & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification (using Calibration Curve) Ratio_Calculation->Quantification

Caption: General workflow for bioanalysis using an internal standard.

Matrix_Effect_Mitigation cluster_IS Internal Standard Approach cluster_SP Sample Preparation Approach cluster_Chroma Chromatographic Approach ME Matrix Effect (Ion Suppression/Enhancement) SIL_IS Use this compound (SIL IS) ME->SIL_IS PPT Protein Precipitation ME->PPT LLE Liquid-Liquid Extraction ME->LLE SPE Solid-Phase Extraction ME->SPE PLR Phospholipid Removal (e.g., HybridSPE) ME->PLR Gradient Optimize LC Gradient ME->Gradient Column Select Appropriate Column Chemistry ME->Column Coelution Ensure Co-elution SIL_IS->Coelution Compensation Compensation for Matrix Effects Coelution->Compensation Separation Separate Analyte from Interferences Gradient->Separation Column->Separation

Caption: Strategies to minimize matrix effects in bioanalysis.

References

Navigating Olanzapine and Olanzapine-d4 Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the liquid chromatography (LC) gradient for the successful separation of olanzapine (B1677200) and its deuterated internal standard, olanzapine-d4 (B1165211). This guide is designed to address common challenges encountered during experimental workflows, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating olanzapine and this compound?

A1: The primary challenge lies in their structural similarity. This compound is a deuterated analog of olanzapine, meaning it has a slightly higher molecular weight but nearly identical physicochemical properties. This similarity can lead to co-elution or poor resolution in liquid chromatography if the analytical method is not sufficiently optimized.

Q2: Why is a deuterated internal standard like this compound used?

A2: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry-based assays. They exhibit similar extraction recovery, ionization efficiency, and chromatographic behavior to the analyte of interest (olanzapine). This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Q3: What are the key parameters to consider when optimizing the LC gradient?

A3: The most critical parameters for optimizing the separation of olanzapine and this compound include:

  • Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile (B52724), methanol) and aqueous phase (e.g., water with additives like formic acid or ammonium (B1175870) formate) significantly impacts selectivity.

  • Gradient Profile: The initial and final organic phase concentrations, the steepness of the gradient, and any isocratic holds are crucial for achieving baseline separation.

  • Column Chemistry: The selection of the stationary phase (e.g., C18, C8) and its properties (e.g., particle size, pore size) will influence the retention and separation of these compounds.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of olanzapine, which is a basic compound, thereby influencing its retention and peak shape.[1]

Q4: Can I use an isocratic method for this separation?

A4: While some methods for olanzapine analysis utilize isocratic elution, a gradient elution is often preferred for separating olanzapine and its deuterated internal standard, especially in complex matrices like plasma or serum.[2][3] A gradient allows for better resolution of the two closely eluting compounds and can help to elute matrix components that might otherwise interfere with the analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the LC method development and analysis of olanzapine and this compound.

Issue 1: Poor Resolution or Co-elution of Olanzapine and this compound

Possible Causes:

  • Inadequate Gradient Steepness: A rapid gradient may not provide sufficient time for the two compounds to separate on the column.

  • Incorrect Mobile Phase Composition: The chosen organic solvent or aqueous modifier may not offer enough selectivity.

  • Suboptimal Mobile Phase pH: The pH may not be optimal for the differential interaction of the two compounds with the stationary phase.

Troubleshooting Steps:

  • Modify the Gradient Profile:

    • Decrease the initial gradient ramp. A shallower gradient at the beginning of the run can improve the separation of early-eluting compounds.

    • Introduce an isocratic hold at a specific organic percentage where the two compounds show some separation.

    • Experiment with different gradient shapes (e.g., linear vs. curved).

  • Adjust Mobile Phase Composition:

    • If using acetonitrile, try substituting it with methanol, or use a combination of both. Methanol can sometimes offer different selectivity for closely related compounds.

    • Vary the concentration of the acidic modifier (e.g., formic acid, trifluoroacetic acid). A change in pH can alter the retention characteristics of olanzapine.[1]

  • Evaluate Column Chemistry:

    • Consider a column with a different stationary phase (e.g., a phenyl-hexyl column) to introduce different separation mechanisms (e.g., pi-pi interactions).

    • A longer column or a column with a smaller particle size can provide higher theoretical plates and improve resolution.

ParameterInitial Condition (Poor Resolution)Optimized Condition (Improved Resolution)
Gradient 5-95% Acetonitrile in 2 min5-40% Acetonitrile in 3 min, then 40-95% in 1 min
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol
Column Standard C18, 50 mm x 2.1 mm, 3 µmHigh-Resolution C18, 100 mm x 2.1 mm, 1.8 µm
Issue 2: Peak Tailing for Olanzapine and/or this compound

Possible Causes:

  • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of olanzapine, causing peak tailing.[4][5][6]

  • Column Overload: Injecting too much sample can lead to peak distortion.[6]

  • Inappropriate Mobile Phase pH: A mobile phase pH that is too high can lead to increased interaction with silanols.

Troubleshooting Steps:

  • Modify Mobile Phase pH:

    • Lower the pH of the mobile phase by increasing the concentration of the acidic modifier (e.g., from 0.1% to 0.2% formic acid). This will ensure that the olanzapine molecule is fully protonated and reduces its interaction with silanol groups.[4][6]

  • Use a Different Column:

    • Employ an end-capped column or a column with a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Consider a hybrid particle column that exhibits better stability at a wider pH range.

  • Reduce Sample Concentration:

    • Dilute the sample to ensure that the amount of analyte injected is within the linear range of the column.

ParameterCondition with Peak TailingOptimized Condition for Symmetrical Peaks
Mobile Phase pH 6.82.5 - 4.5[1][7]
Column Type Standard Silica C18End-capped C18 or Hybrid Particle C18
Sample Concentration 100 ng/mL10 ng/mL
Issue 3: Peak Splitting

Possible Causes:

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[4][6]

  • Column Void or Contamination: A void at the head of the column or contamination can disrupt the sample band.[4][6]

  • Co-elution with an Interfering Compound: An endogenous matrix component may be co-eluting with the analyte or internal standard.

Troubleshooting Steps:

  • Match Injection Solvent to Mobile Phase:

    • Whenever possible, dissolve the sample in the initial mobile phase of the gradient.

    • If a stronger solvent is necessary for solubility, inject a smaller volume.

  • Inspect and Clean the Column:

    • Reverse-flush the column according to the manufacturer's instructions.

    • If the problem persists, consider replacing the column.

  • Improve Sample Preparation:

    • Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE), to remove potential interferences.

Experimental Protocols

General LC-MS/MS Method for Olanzapine and this compound

This protocol provides a starting point for method development. Optimization will be required based on the specific instrumentation and experimental goals.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.[2][3]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions:

  • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B (linear ramp)

    • 5.0-6.0 min: 90% B (hold)

    • 6.0-6.1 min: 90-10% B (return to initial)

    • 6.1-8.0 min: 10% B (equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Olanzapine: m/z 313.1 -> 256.1

    • This compound: m/z 317.1 -> 260.1

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum sensitivity.

Visualizing the Workflow

LC_Optimization_Workflow cluster_start Method Initiation cluster_troubleshooting Troubleshooting Loop cluster_end Method Finalization Start Initial LC Conditions Problem Identify Issue (e.g., Poor Resolution, Peak Tailing) Start->Problem Adjust Adjust Parameters (Gradient, Mobile Phase, Column) Problem->Adjust If Issue Exists Optimized Optimized Method Problem->Optimized If No Issues Analyze Re-analyze Sample Adjust->Analyze Analyze->Problem Evaluate Results

Caption: A logical workflow for troubleshooting and optimizing the LC method.

This guide provides a foundational framework for developing and troubleshooting LC methods for the separation of olanzapine and this compound. By systematically addressing potential issues and understanding the key chromatographic principles, researchers can achieve reliable and accurate results.

References

Olanzapine-d4 stability in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Olanzapine-d4 in processed samples and within an autosampler. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard (IS) response is decreasing over the course of an analytical run. What are the potential causes?

A1: A decreasing IS response for this compound throughout a run often points to instability in the autosampler. Olanzapine (B1677200) and its deuterated analogs are known to be susceptible to degradation under certain conditions. The primary factors to consider are exposure to light, elevated temperature in the autosampler, and the composition of the reconstitution solvent. Some studies have shown that olanzapine can degrade in processed samples, and this instability can be more pronounced with prolonged residence in the autosampler.[1]

Q2: What are the main degradation pathways for Olanzapine and its deuterated analogs?

A2: Olanzapine is susceptible to oxidation and hydrolysis.[2] The major degradation product identified under stress conditions is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][3][4]benzodiazepine-4-one.[5][6][7] Degradation can be accelerated by exposure to light and moisture.[5][6][7] One study also identified 2-hydroxymethyl-olanzapine as a novel degradation product in aqueous solutions.[8] Given the structural similarity, this compound is expected to follow similar degradation pathways.

Q3: Are there any recommended additives to improve the stability of this compound in processed samples?

A3: Yes, the use of antioxidants can be beneficial. Ascorbic acid has been shown to stabilize olanzapine in biological samples and aqueous solutions.[8][9] Adding ascorbic acid to the sample or reconstitution solvent may help to mitigate oxidative degradation of this compound.

Q4: How should I store my processed samples containing this compound?

A4: To ensure stability, processed samples should be protected from light and stored at reduced temperatures. For short-term storage on the benchtop, it is advisable to use amber vials or cover the sample tray with a light-blocking cover. For longer-term storage, freezing at -20°C or -80°C is recommended.[9]

Q5: What are the regulatory expectations for internal standard stability during bioanalytical method validation?

A5: Regulatory bodies like the FDA provide guidance for bioanalytical method validation.[3][10][11] It is essential to assess the stability of the internal standard in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The stability of the analyte and IS in the autosampler should also be evaluated for the anticipated duration of the analytical run.[12]

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard Area
  • Symptom: The peak area of this compound is highly variable between injections, even in quality control (QC) samples.

  • Potential Causes & Solutions:

    • Inconsistent Sample Processing: Ensure that the addition of the internal standard is precise and consistent across all samples. Use a calibrated pipette and a consistent workflow.

    • Matrix Effects: Evaluate for differential matrix effects between samples. This can be investigated by comparing the IS response in extracted blank matrix from different sources.

    • Autosampler Inconsistency: Check the autosampler for any mechanical issues, such as inconsistent injection volume.

Issue 2: Declining Internal Standard Response Over Time
  • Symptom: The peak area of this compound consistently decreases throughout the analytical batch.

  • Potential Causes & Solutions:

    • Autosampler Stability: This is a strong indicator of degradation in the autosampler.

      • Reduce Temperature: Set the autosampler temperature to a lower value (e.g., 4-8°C).

      • Protect from Light: Use amber autosampler vials or a light-blocking cover for the sample tray.

      • Use Stabilizers: Consider adding an antioxidant like ascorbic acid to the reconstitution solvent.

      • Limit Run Time: If stability is limited, reduce the batch size to shorten the total run time.

    • Evaporation: Ensure that vials are properly capped to prevent solvent evaporation, which would concentrate the sample and could appear as a change in response relative to the start of the run.

Experimental Protocols

Autosampler Stability Assessment

Objective: To evaluate the stability of this compound in processed samples under the conditions of the autosampler for the intended duration of an analytical run.

Methodology:

  • Prepare a set of low and high concentration quality control (QC) samples in the relevant biological matrix.

  • Process these QC samples according to the established bioanalytical method.

  • Reconstitute the final extracts in the mobile phase or the appropriate solvent.

  • Place the samples in the autosampler set to the same temperature as a typical analytical run.

  • Inject the samples at time zero and then at regular intervals over a period that exceeds the expected run time of a single batch (e.g., 0, 4, 8, 12, 24 hours).

  • The mean concentration of the stability QCs should be within ±15% of the nominal concentration.[3]

Quantitative Data Summary

The following table summarizes stability data for olanzapine from various studies. While specific data for this compound is limited, the stability is expected to be comparable to the parent drug.

Stability ConditionMatrixTemperatureDurationFindingReference
Bench TopHuman PlasmaRoom Temperature24 hoursStable[13]
AutosamplerProcessed SamplesNot SpecifiedUp to 24 hoursUnstable, degrades over time[1]
Short-termPatient SerumAmbient7 hours (bench top), 48 hours (in dark)Stable[4][9]
Short-termPatient Serum4-8°C>48 hours (in dark)Stable[4]
Freeze-ThawNot Specified-20°C to Room Temp3 cyclesStable
Long-termHuman Plasma-20°C90 daysStable

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Autosampler Stability Analysis cluster_data Data Evaluation prep_lqc Prepare Low QC Samples process_samples Process Samples (Extraction) prep_lqc->process_samples prep_hqc Prepare High QC Samples prep_hqc->process_samples reconstitute Reconstitute in Final Solvent process_samples->reconstitute place_in_as Place in Autosampler reconstitute->place_in_as inject_t0 Inject at Time 0 place_in_as->inject_t0 inject_tx Inject at Intervals (t=x) place_in_as->inject_tx analyze LC-MS/MS Analysis inject_t0->analyze inject_tx->analyze calc_conc Calculate Concentrations analyze->calc_conc compare_conc Compare to Nominal calc_conc->compare_conc assess_stability Assess Stability (±15%) compare_conc->assess_stability

Caption: Workflow for Autosampler Stability Assessment.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start IS Response Decreasing? light Light Exposure start->light temp High Temperature start->temp solvent Solvent Composition start->solvent limit_run Reduce Batch Run Time start->limit_run protect Use Amber Vials / Cover light->protect cool Lower Autosampler Temp temp->cool stabilize Add Antioxidant (e.g., Ascorbic Acid) solvent->stabilize

Caption: Troubleshooting Declining IS Response.

References

Preventing ion suppression of Olanzapine-d4 signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing ion suppression of the Olanzapine-d4 signal during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample matrix (e.g., plasma, serum, whole blood) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] Since Olanzapine (B1677200) is often administered at low doses, its plasma concentrations are relatively low, making it crucial to minimize any signal suppression to ensure reliable quantification.

Q2: What are the primary causes of ion suppression for the this compound signal?

A2: The primary causes of ion suppression in this compound analysis are co-eluting matrix components from biological samples. These can include:

  • Phospholipids: Abundant in plasma and serum, they are a major source of ion suppression.

  • Proteins: Although Olanzapine is highly protein-bound (around 93%), residual proteins after sample preparation can still cause suppression.[2][3]

  • Salts and other endogenous molecules: These can compete with this compound for ionization.

  • Anticoagulants and their interactions: The choice of anticoagulant (e.g., EDTA, heparin) can influence the degree of matrix effects.[1]

  • Lipemia: High levels of lipids in the sample can significantly suppress the signal.[1]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess ion suppression is a post-column infusion experiment.[1] In this technique, a constant flow of this compound solution is introduced into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip in the baseline signal of this compound at the retention time of interfering components indicates ion suppression.

Q4: Is this compound as a deuterated internal standard sufficient to correct for ion suppression?

A4: While using a stable isotope-labeled internal standard like this compound is a critical strategy to compensate for matrix effects, it may not always be sufficient, especially if the suppression is severe and variable between samples.[1] The underlying assumption is that the analyte and the internal standard are affected by the matrix in the same way. However, differential behavior between the analyte and the labeled internal standard can still contribute to variability.[1] Therefore, it is always best to minimize ion suppression as much as possible through proper sample preparation and chromatography.

Troubleshooting Guides

Issue: Low or inconsistent this compound signal intensity.

This is a common indicator of ion suppression. Follow these troubleshooting steps to identify and resolve the issue.

Workflow for Troubleshooting Ion Suppression

IonSuppressionTroubleshooting cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation Problem Low or Inconsistent This compound Signal PostColumnInfusion Perform Post-Column Infusion Experiment Problem->PostColumnInfusion SuppressionConfirmed Ion Suppression Confirmed? PostColumnInfusion->SuppressionConfirmed SamplePrep Optimize Sample Preparation SuppressionConfirmed->SamplePrep Yes Chromatography Optimize Chromatography SuppressionConfirmed->Chromatography Yes MethodValidation Re-validate Method SamplePrep->MethodValidation Chromatography->MethodValidation

Caption: A flowchart outlining the steps to troubleshoot and mitigate ion suppression of the this compound signal.

Step 1: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

  • Protein Precipitation (PPT): This is a simple and common method. However, it may not effectively remove phospholipids, a major source of ion suppression.[4] Using specialized filtration plates, such as Ostro™ 96-well plates, can improve the removal of phospholipids.[5]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning Olanzapine into an organic solvent, leaving many interfering substances in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a wide range of matrix components, providing the cleanest extracts and minimizing ion suppression.[4][6]

Step 2: Optimize Chromatographic Conditions

If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the chromatographic method to separate this compound from co-eluting interferences.

  • Column Chemistry: Using a different stationary phase (e.g., C18, Phenyl-Hexyl) can alter the retention of both this compound and interfering components, potentially resolving them.[1]

  • Mobile Phase Composition: Modifying the organic solvent (acetonitrile vs. methanol) or the pH of the aqueous phase can change selectivity and improve separation.

  • Gradient Elution: Adjusting the gradient profile can help to separate the analyte from the regions where most matrix components elute (typically at the beginning and end of the run).

Quantitative Data Summary

The choice of sample preparation method significantly impacts the recovery of Olanzapine and the extent of matrix effects. The following table summarizes reported performance data for different techniques.

Sample Preparation MethodAnalyte/Internal StandardRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (with phospholipid removal plate)Olanzapine84 - 95100 - 103[5]
Liquid-Liquid Extraction (LLE)Olanzapine90.08Not significant[7]
Solid-Phase Extraction (SPE)Olanzapine> 90Not specified[6]
Protein Precipitation (Methanol)Olanzapine103Not specified[3][8]

Note: Matrix effect values close to 100% indicate minimal ion suppression or enhancement.

Experimental Protocols

1. Protein Precipitation using a Phospholipid Removal Plate

This protocol is based on a method developed for the analysis of Olanzapine in serum.[5]

  • Pipette 100 µL of serum into a 96-well plate.

  • Add 25 µL of Olanzapine-d3 internal standard solution.

  • Add 300 µL of acidic acetonitrile (B52724) to precipitate proteins.

  • Place the 96-well plate on an Ostro™ 96-well filtration plate.

  • Apply vacuum to filter the sample, removing precipitated proteins and phospholipids.

  • The resulting filtrate is ready for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for quantifying Olanzapine in human plasma.[7]

  • To 400 µL of human plasma, add the internal standard.

  • Add 1 mL of methyl tert-butyl ether as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

3. Solid-Phase Extraction (SPE)

This protocol is based on a method for the determination of Olanzapine in human plasma.[6]

  • Condition a Waters Oasis HLB SPE cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.

  • Load 200 µL of plasma sample (pre-treated with internal standard and acidified with orthophosphoric acid).

  • Wash the cartridge with 2 x 1.0 mL of water.

  • Elute the analyte and internal standard with 2 x 0.4 mL of acetonitrile:water (90:10, v/v).

  • The eluate is ready for LC-MS/MS analysis.

Signaling Pathway and Workflow Diagrams

Logical Relationship for Mitigating Ion Suppression

IonSuppressionMitigation cluster_cause Cause cluster_effect Effect cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome Matrix Matrix Components (Phospholipids, Proteins, Salts) IonSuppression Ion Suppression Matrix->IonSuppression SamplePrep Sample Preparation (SPE, LLE, PPT) IonSuppression->SamplePrep Chromatography Chromatographic Separation IonSuppression->Chromatography AccurateQuant Accurate and Reproducible Quantification SamplePrep->AccurateQuant Chromatography->AccurateQuant InternalStandard Stable Isotope-Labeled Internal Standard (this compound) InternalStandard->AccurateQuant

Caption: The relationship between the causes of ion suppression and the strategies to mitigate it for accurate analysis.

References

Addressing isotopic cross-talk between olanzapine and Olanzapine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with olanzapine (B1677200) and its deuterated internal standard, Olanzapine-d4. The focus is on identifying, understanding, and mitigating isotopic cross-talk in LC-MS/MS assays to ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of an olanzapine LC-MS/MS assay?

A: Isotopic cross-talk refers to the interference where the signal from the deuterated internal standard (this compound) is detected in the mass channel of the unlabeled analyte (olanzapine), or vice versa.[1][2] This can lead to inaccuracies in the quantification of olanzapine, such as overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

Q2: What are the primary causes of isotopic cross-talk between olanzapine and this compound?

A: The main causes are:

  • Natural Isotope Abundance: Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. A small percentage of olanzapine molecules will contain one or more ¹³C atoms, leading to a mass spectrum with isotopic peaks at M+1, M+2, etc. If the mass of the deuterated internal standard is not sufficiently shifted, the isotopic peaks of the analyte can contribute to the signal of the internal standard.

  • Isotopic Contamination of the Internal Standard: The synthesized this compound may contain a small percentage of the unlabeled olanzapine (d0) as an impurity.[1] This impurity will contribute to the signal measured for the analyte, leading to a positive bias.

Q3: How can I determine if isotopic cross-talk is affecting my olanzapine assay?

A: A simple experiment can be performed:

  • Prepare a blank matrix sample (e.g., plasma) spiked only with the this compound internal standard at the concentration used in your assay.

  • Acquire data for both the olanzapine and this compound MRM transitions.

  • If a peak is detected in the olanzapine MRM channel that co-elutes with the internal standard, this indicates the presence of isotopic cross-talk.[1]

Troubleshooting Guide: Isotopic Cross-talk Between Olanzapine and this compound

Issue: A signal for olanzapine is observed in blank samples containing only this compound.

This is a clear indication of isotopic cross-talk. The following steps can be taken to troubleshoot and mitigate this issue:

Step 1: Verify the Purity of the Internal Standard

  • Action: Contact the supplier of your this compound to obtain a certificate of analysis (CoA). The CoA should specify the isotopic purity of the internal standard.

  • Rationale: A lower than expected isotopic purity indicates a higher level of the unlabeled olanzapine, which will directly contribute to the analyte signal.[1]

Step 2: Optimize the Concentration of the Internal Standard

  • Action: Reduce the concentration of the this compound internal standard to the lowest level that still provides a robust and reproducible signal.[1]

  • Rationale: A lower concentration of the internal standard will reduce the absolute contribution of any unlabeled impurity to the analyte signal.[1]

Step 3: Chromatographic Separation

  • Action: While complete chromatographic separation of olanzapine and this compound is generally not feasible due to their chemical similarity, ensure that the peak shape is symmetrical and that the integration is consistent across all samples.[1]

  • Rationale: Poor chromatography can exacerbate the issue. Consistent peak integration is crucial for accurate quantification, especially when a mathematical correction is applied.[1]

Step 4: Mathematical Correction

  • Action: If cross-talk cannot be eliminated through the above steps, a mathematical correction can be applied during data processing.[2]

  • Rationale: This involves determining the percentage of cross-talk from the internal standard to the analyte channel and subtracting this contribution from the measured analyte signal in the unknown samples.

Experimental Protocols

Protocol 1: Assessment of Isotopic Cross-talk

  • Prepare a "Cross-Talk Check" Sample: Spike a blank matrix sample with this compound at the working concentration used in your analytical method.

  • Sample Preparation: Process the "Cross-Talk Check" sample using your established extraction procedure (e.g., protein precipitation or solid-phase extraction).[3]

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Acquire data using the MRM transitions for both olanzapine and this compound.

  • Data Analysis:

    • Integrate the peak area in the olanzapine MRM channel (Analyte_Signal_in_IS_Sample).

    • Integrate the peak area in the this compound MRM channel (IS_Signal_in_IS_Sample).

    • Calculate the percent cross-talk using the following formula: % Cross-talk = (Analyte_Signal_in_IS_Sample / IS_Signal_in_IS_Sample) * 100

Protocol 2: Sample Preparation for Olanzapine Quantification in Human Plasma

This is a general protein precipitation protocol that can be adapted.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Data Presentation

Table 1: Typical MRM Transitions for Olanzapine and Deuterated Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Olanzapine313.1256.1Positive ESI
Olanzapine-d3316.1259.1Positive ESI
This compound317.1260.1Positive ESI
Olanzapine-d8321.2261.1Positive ESI

Note: The optimal product ion may vary depending on the instrument and tuning. It is recommended to optimize the MRM transitions on your specific mass spectrometer.[4][5]

Visualizations

Isotopic_Cross_Talk cluster_Analyte Olanzapine (Analyte) cluster_IS This compound (Internal Standard) cluster_MS Mass Spectrometer Detection Analyte Olanzapine (m/z 313.1) Analyte_M1 M+1 (¹³C) (m/z 314.1) Analyte_Channel Analyte MRM Channel (313.1 -> 256.1) Analyte->Analyte_Channel IS This compound (m/z 317.1) IS_d0 d0 Impurity (m/z 313.1) IS_Channel IS MRM Channel (317.1 -> 260.1) IS->IS_Channel IS_d0->Analyte_Channel Cross-talk

Caption: Conceptual diagram of isotopic cross-talk.

workflow start Start: Suspected Isotopic Cross-talk prep_samples Prepare Blank + IS and Blank + Analyte Samples start->prep_samples analyze_samples LC-MS/MS Analysis prep_samples->analyze_samples evaluate_is_contribution Evaluate IS Contribution to Analyte Signal analyze_samples->evaluate_is_contribution evaluate_analyte_contribution Evaluate Analyte Contribution to IS Signal analyze_samples->evaluate_analyte_contribution calculate_crosstalk Calculate % Cross-talk evaluate_is_contribution->calculate_crosstalk evaluate_analyte_contribution->calculate_crosstalk decision Is Cross-talk Acceptable? calculate_crosstalk->decision optimize Troubleshoot and Optimize Method decision->optimize No end Proceed with Validation decision->end Yes optimize->prep_samples

Caption: Experimental workflow for assessing isotopic cross-talk.

troubleshooting_tree start High Cross-talk Detected check_purity Verify Isotopic Purity of IS (Certificate of Analysis) start->check_purity purity_ok Purity > 99%? check_purity->purity_ok contact_supplier Contact Supplier for Higher Purity Lot purity_ok->contact_supplier No reduce_is_conc Reduce IS Concentration purity_ok->reduce_is_conc Yes end Re-evaluate Cross-talk contact_supplier->end conc_ok Signal Robust? reduce_is_conc->conc_ok conc_ok->reduce_is_conc No, find lowest acceptable conc. optimize_chrom Optimize Chromatography conc_ok->optimize_chrom Yes apply_correction Apply Mathematical Correction optimize_chrom->apply_correction apply_correction->end

Caption: Troubleshooting decision tree for isotopic cross-talk.

References

Technical Support Center: Olanzapine-d4 Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of Olanzapine-d4 stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: Specific stability data for this compound is limited. The information provided is largely based on the stability of unlabeled Olanzapine (B1677200), which is expected to have very similar chemical stability due to its structural similarity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Methanol (B129727) is a commonly used and recommended solvent for preparing this compound stock solutions.[1] Other organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetonitrile (B52724) can also be used.[2] For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[2]

Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C.[2] Some data for unlabeled Olanzapine suggests that solutions can be stable for at least 4 years at this temperature.[2] For shorter periods, refrigeration at 2-8°C is also acceptable.[3] It is crucial to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q3: How stable are this compound stock solutions at room temperature?

A3: Olanzapine solutions are less stable at room temperature. Studies on unlabeled Olanzapine in serum have shown stability for up to 17 days at 25°C.[4] However, for use in analytical assays, it is advisable to prepare fresh dilutions from a frozen stock solution daily and to not store aqueous solutions for more than one day.[2]

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathway for Olanzapine is oxidation.[5][6] It is also susceptible to degradation under acidic and alkaline conditions, as well as photodegradation.[7][8] The thieno[2,3-b][3][9]benzodiazepine core of the molecule is the primary site of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram of a fresh stock solution Contamination of solvent or glassware. Oxidative degradation during preparation. Photodegradation during preparation.Use high-purity solvents and thoroughly clean glassware. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Prepare and handle solutions under low-light conditions and store in light-protecting containers.
Decreasing concentration of stock solution over time Improper storage temperature. Exposure to light. Repeated freeze-thaw cycles.Store stock solutions at -20°C for long-term storage. Ensure solutions are stored in amber vials or are otherwise protected from light. Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Precipitate formation in the stock solution Supersaturation of the solution. Change in temperature affecting solubility.Ensure the concentration of this compound is within its solubility limit for the chosen solvent. If precipitation occurs upon cooling, gently warm the solution to redissolve before use. For aqueous solutions, prepare a higher concentration stock in DMSO and dilute as needed.

Quantitative Stability Data

The following tables summarize stability data for unlabeled Olanzapine, which can be used as a proxy for this compound.

Table 1: Stability of Olanzapine in Serum at Various Temperatures

Storage TemperatureDuration of Stability
25°C17 days
5°CAt least 30 days
-20°C270 days
-80°C270 days

Data from a study on the long-term stability of atypical antipsychotics in human serum.[4]

Table 2: Degradation of Olanzapine under Forced Conditions

Stress Condition% Degradation
1N HCl12.2%
1N NaOH10.8%
20% H₂O₂ (Oxidative)13.7%
Thermal (Dry Heat)5.9%
Hydrolytic0.3%

Data from a forced degradation study of Olanzapine.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a suitable volume of high-purity methanol to achieve the desired concentration (e.g., 1 mg/mL).

  • Vortex the solution until the powder is completely dissolved.

  • Transfer the solution to an amber glass vial with a screw cap.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 75 mM potassium dihydrogen phosphate, pH 4.0) in a ratio of 55:45 (v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 260 nm.[11]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a calibration curve using freshly prepared standard solutions of this compound.

    • Dilute an aliquot of the stock solution being tested to a concentration within the calibration range.

    • Inject the diluted sample onto the HPLC system.

    • Compare the peak area of the analyte to the calibration curve to determine the concentration.

    • The appearance of new peaks or a decrease in the main peak area indicates degradation.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Stock Solution Preparation cluster_stability Stability Study cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve store Store at -20°C in Amber Vial dissolve->store aliquot Aliquot Stock Solution store->aliquot Start of Study storage_conditions Store at Different Conditions (e.g., -20°C, 4°C, 25°C, Light Exposure) aliquot->storage_conditions sampling Sample at Time Points (e.g., T=0, 1, 3, 6 months) storage_conditions->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Concentration vs. Time) hplc->data degradation_pathways Primary Degradation Pathways of Olanzapine olanzapine This compound oxidation Oxidative Degradation Products olanzapine->oxidation O₂ / Light hydrolysis Hydrolytic Degradation Products olanzapine->hydrolysis H⁺ / OH⁻ photodegradation Photodegradation Products olanzapine->photodegradation UV / Light

References

Impact of different anticoagulants on Olanzapine-d4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of different anticoagulants on the bioanalysis of Olanzapine-d4.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood sample collection for this compound analysis?

A1: Based on available studies, K3EDTA is a commonly used and recommended anticoagulant for the bioanalysis of olanzapine (B1677200).[1][2][3][4] Several validated LC-MS/MS methods have been successfully developed using K3EDTA plasma for pharmacokinetic and bioequivalence studies.[3][4]

Q2: Can other anticoagulants like heparin or sodium citrate (B86180) be used?

A2: While K3EDTA is preferred, other anticoagulants such as sodium heparin and sodium citrate have been investigated. However, studies have shown that the choice of anticoagulant can significantly influence the analytical results. Anticoagulants and their interaction with lipemia can affect mass spectral matrix effects and extraction efficiency. Therefore, if heparin or citrate are used, thorough validation of the bioanalytical method is crucial to ensure accuracy and precision.

Q3: What are the potential issues when using different anticoagulants?

A3: The primary issues are related to matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, and altered extraction recovery. These effects can vary between different anticoagulants due to their unique chemical properties and how they interact with the analyte and the biological matrix. This variability can impact the accuracy, precision, and reproducibility of the analytical method.

Q4: How does lipemia affect this compound analysis in the presence of different anticoagulants?

A4: Lipemia, in conjunction with the choice of anticoagulant, has been shown to significantly influence matrix effects in this compound analysis. The interaction between lipids and anticoagulants can lead to variable ion suppression, which is a major source of variability in the assay. It is important to assess the impact of lipemia during method development and validation, especially when using different anticoagulants.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor recovery of this compound Inappropriate anticoagulant: The chosen anticoagulant may interfere with the extraction process.Switch to K3EDTA: If not already in use, switch to K3EDTA as the anticoagulant. Method Re-validation: If another anticoagulant must be used, re-validate the extraction procedure to optimize recovery. This may involve adjusting the pH or the composition of the extraction solvent.
High variability in analytical results Matrix effects from anticoagulant: The anticoagulant may be causing inconsistent ion suppression or enhancement.Evaluate Matrix Effects: Conduct post-column infusion experiments to investigate ion suppression. Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from co-eluting matrix components. Use a Deuterated Internal Standard: Employing a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects.
Inconsistent internal standard response Differential matrix effects: The anticoagulant may be affecting the analyte and the internal standard differently.Select an Appropriate Internal Standard: Ensure the internal standard (this compound) co-elutes as closely as possible with the analyte (Olanzapine) to experience similar matrix effects. Thorough Mixing: Ensure proper vortexing of plasma samples after adding the internal standard.
Method fails selectivity criteria Interference from anticoagulant or endogenous components: The anticoagulant tube or plasma components may contain interfering substances.Screen Different Lots of Anticoagulant Tubes: Test different batches and brands of blood collection tubes to identify sources of interference. Optimize Sample Preparation: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE), to remove interfering components.[4][5]

Quantitative Data Summary

Table 1: Impact of Anticoagulants on Olanzapine Analysis (Qualitative Summary)

Anticoagulant Reported Effects on Olanzapine Analysis References
K3EDTA Suggested as a suitable anticoagulant for Olanzapine bioanalysis. Used in several validated LC-MS/MS methods.[1][2][3][4]
Sodium Heparin Can significantly influence mass spectral and extraction matrix effects, especially in combination with lipemia.
Sodium Citrate Can significantly influence mass spectral and extraction matrix effects, especially in combination with lipemia.

Note: Specific quantitative data on the percentage of recovery or matrix effect for each anticoagulant is limited in the public domain and is often specific to the validated method.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a generalized example based on common practices for Olanzapine analysis.

  • Sample Pre-treatment:

    • To 200 µL of human plasma (collected with K3EDTA), add 50 µL of this compound internal standard solution.

    • Add 300 µL of a buffer solution (e.g., 5% Ortho Phosphoric Acid in water) and vortex to mix.[4]

  • SPE Cartridge Conditioning:

    • Condition a Waters Oasis HLB 1cc (30mg) extraction cartridge with 1.0 mL of Methanol followed by 1.0 mL of water.[4]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.0 mL of water to remove polar impurities.

  • Elution:

    • Elute the analyte and internal standard with 1.0 mL of Acetonitrile.

  • Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters

The following are example parameters and may require optimization for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: Cosmosil, 5µm, C18 150*4.6mm or equivalent.[4]

    • Mobile Phase: 10 mM Ammonium Formate in Water: Acetonitrile (10:90 v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Olanzapine: m/z 313 -> 256[3]

      • This compound: (Exact transition may vary, but will be higher in mass due to deuterium (B1214612) labeling)

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation (SPE) cluster_analysis Analysis Blood_Sample Whole Blood Sample Anticoagulant Add Anticoagulant (e.g., K3EDTA) Blood_Sample->Anticoagulant Centrifugation Centrifugation Anticoagulant->Centrifugation Plasma Plasma Sample Centrifugation->Plasma Plasma_Spiking Spike with This compound (IS) Plasma->Plasma_Spiking Pre_treatment Pre-treatment (e.g., Acidification) Plasma_Spiking->Pre_treatment SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Pre_treatment->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample LC_Separation LC Separation Final_Sample->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Processing Data Processing & Quantification MSMS_Detection->Data_Processing

Caption: Workflow for this compound analysis from sample collection to data processing.

Troubleshooting_Logic Start Inconsistent/Inaccurate Results Check_Anticoagulant Is K3EDTA being used? Start->Check_Anticoagulant Check_Matrix_Effects Have matrix effects been evaluated? Check_Anticoagulant->Check_Matrix_Effects Yes Switch_to_EDTA Switch to K3EDTA and re-validate Check_Anticoagulant->Switch_to_EDTA No Check_Recovery Is recovery low or variable? Check_Matrix_Effects->Check_Recovery Yes Investigate_Ion_Suppression Perform post-column infusion Check_Matrix_Effects->Investigate_Ion_Suppression No Optimize_SPE Optimize SPE Protocol Check_Recovery->Optimize_SPE Yes Optimize_LC Optimize LC Method Check_Recovery->Optimize_LC No End Consistent & Accurate Results Optimize_SPE->End Optimize_LC->End Optimize_LC->End Switch_to_EDTA->End Investigate_Ion_Suppression->Optimize_LC

Caption: A logical troubleshooting flow for issues in this compound analysis.

References

Technical Support Center: Olanzapine-d4 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Olanzapine-d4 and best practices for its prevention.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows unexpected peaks in the chromatogram. What could be the cause?

A1: Unexpected peaks in your chromatogram are likely due to the degradation of your this compound sample. The most common causes of degradation are exposure to oxidative stress, acidic or alkaline conditions, light, and moisture.[1][2][3] Review your sample handling and storage procedures to identify potential exposure to these conditions.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for Olanzapine (B1677200), and by extension this compound, are oxidative and hydrolytic degradation.[1] Oxidative degradation often targets the thiophene (B33073) ring of the molecule.[4][5] Hydrolytic degradation can occur under both acidic and alkaline conditions.[2][6][7] While Olanzapine is relatively stable under photolytic conditions, prolonged exposure to light should still be avoided.[1]

Q3: How should I store my this compound to prevent degradation?

A3: To ensure the stability of your this compound, it is crucial to store it under appropriate conditions. Store solid this compound at room temperature (20°C to 25°C or 68°F to 77°F) in a tightly sealed container, protected from light and moisture.[8][9][10] For long-term storage, refrigeration at 2-8°C may be recommended.[11] Always keep the container in a dry, cool, and well-ventilated area.[12]

Q4: What solvents are recommended for preparing this compound solutions?

A4: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide.[13] It is practically insoluble in water.[14] For analyses requiring aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[13] Aqueous solutions of Olanzapine are not recommended for storage for more than one day.[13]

Q5: Can the excipients in my formulation affect the stability of this compound?

A5: Yes, interactions with excipients can significantly impact the stability of this compound. For example, the presence of lactose (B1674315) monohydrate has been shown to increase the formation of a hydrolytic degradation product.[1] It is essential to conduct compatibility studies with your chosen excipients during formulation development.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC/LC-MS analysis Sample degradation1. Verify the age and storage conditions of your sample. 2. Conduct a forced degradation study to identify potential degradants. 3. Prepare fresh solutions for analysis.
Loss of this compound potency Degradation due to improper storage or handling1. Review storage temperature, and protection from light and moisture.[8][9][10] 2. Ensure solvents are of high purity and free from oxidizing agents. 3. Minimize the time samples are exposed to ambient conditions before analysis.
Inconsistent analytical results Sample instability in the analytical solvent1. Assess the stability of this compound in your chosen analytical solvent over the typical run time. 2. If using aqueous solutions, prepare them fresh daily.[13] 3. Consider using a mobile phase with a pH that favors stability.
Discoloration of the solid sample Potential degradation1. Do not use a discolored sample. 2. Investigate the storage conditions that may have led to the discoloration.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Condition Recommendation Reference
Temperature (Short-term)20°C to 25°C (68°F to 77°F)[8][9]
Temperature (Long-term)2°C to 8°C[11]
LightProtect from light[8][9][10]
MoistureStore in a dry place[8][9][10][12]
AtmosphereStore in a well-ventilated place[10][12]
ContainerTightly closed container[10][11][12]

Table 2: Major Identified Degradation Products of Olanzapine

Degradation Product Name Degradation Pathway Reference
2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][8]benzodiazepine-4-oneOxidative/Hydrolytic[1][3]
10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3- e][8][9]diazepin-4-oneOxidative
2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][8][9]diazepin-4- oneOxidative
2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e][8][9] diazepin-4-yloxy)-5,10- dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-oneOxidative
4-(4-methyl-1-piperazinyl)-3-hydroxymethylidene-1H-benzo[b][8][9]diazepine-2(3H)-thioneOxidative[15]
(Z)-4-(4-methyl-1-piperazinyl)-3-acetoxymethylidene-1H-benzo[b][8][9]diazapine-2(3H)-thioneOxidative[15]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC or LC-MS/MS system with a suitable C18 column

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for analysis.[6]

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase for analysis.[6]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.[6]

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 60°C for 7 days.

    • At specified time points, withdraw a sample, dissolve in methanol, and dilute with mobile phase for analysis.[6]

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to direct sunlight or a photostability chamber for a specified period.

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method.

    • Monitor the decrease in the peak area of this compound and the formation of any new peaks.

    • Characterize the major degradation products using mass spectrometry if possible.

Visualizations

cluster_oxidative Oxidative Degradation Pathway This compound This compound Thiophene_Ring_Oxidation Oxidation of Thiophene Ring This compound->Thiophene_Ring_Oxidation Major Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Thiophene_Ring_Oxidation Degradant_1 2-methyl-5,10-dihydro-4H-thieno [2,3-b][1,5]benzodiazepine-4-one Thiophene_Ring_Oxidation->Degradant_1

Caption: Oxidative degradation pathway of this compound.

cluster_hydrolytic Hydrolytic Degradation Pathways This compound This compound Hydrolytic_Degradant_A Acidic Degradation Product(s) This compound->Hydrolytic_Degradant_A Hydrolysis Hydrolytic_Degradant_B Alkaline Degradation Product(s) This compound->Hydrolytic_Degradant_B Hydrolysis Acidic_Conditions Acidic Conditions (e.g., HCl) Acidic_Conditions->Hydrolytic_Degradant_A Alkaline_Conditions Alkaline Conditions (e.g., NaOH) Alkaline_Conditions->Hydrolytic_Degradant_B cluster_workflow Forced Degradation Experimental Workflow Start Start: This compound Stock Solution Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acidic Hydrolysis Stress_Conditions->Acid Base Alkaline Hydrolysis Stress_Conditions->Base Oxidation Oxidative Degradation Stress_Conditions->Oxidation Thermal Thermal Degradation Stress_Conditions->Thermal Photo Photolytic Degradation Stress_Conditions->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis HPLC / LC-MS Analysis Sampling->Analysis End End: Data Evaluation Analysis->End

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Olanzapine using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Olanzapine (B1677200) in human plasma, with a focus on the use of a deuterated internal standard, Olanzapine-d4. While specific public data on this compound is limited, the principles and methodologies are directly comparable to those using Olanzapine-d3, which is more widely documented in scientific literature. This guide will therefore draw parallels and present data based on Olanzapine-d3 as a scientifically equivalent alternative for method validation.

Comparative Analysis of Validated LC-MS/MS Methods

The selection of an analytical method for Olanzapine quantification is often a trade-off between sensitivity, speed, and sample preparation complexity. Below is a comparison of key performance parameters from two distinct, validated LC-MS/MS methods that utilize a deuterated internal standard.

ParameterMethod 1: UPLC-MS/MS with Solid-Phase Extraction (SPE)Method 2: HPLC-MS/MS with Liquid-Liquid Extraction (LLE)
Internal Standard Olanzapine-d3Olanzapine-d3
Linearity Range 0.1 - 20 ng/mL[1]0.2 - 20 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]0.2 ng/mL
Intra-day Precision (%RSD) < 10%[1]< 11.60%[2]
Inter-day Precision (%RSD) < 10%[1]< 11.60%[2]
Accuracy Within 10%[1]< 1.66%[2]
Mean Recovery Not explicitly stated90.08%[2]
Sample Preparation Solid-Phase Extraction (SPE)[3]Liquid-Liquid Extraction (LLE)[2]
Chromatographic Run Time 4.0 min[3]~2 min (based on retention times)[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. The following sections outline the key steps for the two compared methods.

Method 1: UPLC-MS/MS with Solid-Phase Extraction (SPE)

This method offers high sensitivity and a clean sample extract, making it suitable for demanding applications.

1. Sample Preparation (Solid-Phase Extraction):

  • To an aliquot of human plasma, add the Olanzapine-d3 internal standard.

  • Load the sample onto an Oasis HLB solid-phase extraction cartridge.[3]

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: Waters XBrige C18 or equivalent.[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate).[3]

  • Flow Rate: Typically in the range of 0.4 - 1.0 mL/min.[3]

3. Mass Spectrometric Conditions:

  • System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.[1][3]

  • Detection: Multiple Reaction Monitoring (MRM).

    • Olanzapine Transition: m/z 313.2 → 256.1[1]

    • Olanzapine-d3 Transition: m/z 316.2 → 256.1[1]

    • Note for this compound: The expected transition would be m/z 317.2 → 256.1 or another suitable product ion.

Method 2: HPLC-MS/MS with Liquid-Liquid Extraction (LLE)

This method provides a simpler and often faster sample preparation alternative to SPE, though it may be more susceptible to matrix effects.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 400 µL of human plasma, add the internal standard (in this case, Venlafaxine was used, but Olanzapine-d3/d4 is the focus).[2]

  • Add an immiscible organic solvent (e.g., methyl tert-butyl ether) for extraction.[2]

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: ACE C18, 125 x 4.6 mm, 5-µm or equivalent.[2]

  • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% formic acid (50:50 v/v).[2]

  • Flow Rate: 1.2 mL/min.[2]

3. Mass Spectrometric Conditions:

  • System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM).

    • Olanzapine Transition: m/z 313.1 → 256.1[2]

    • Internal Standard (example Venlafaxine): m/z 278.1 → 260.2[2]

    • Expected this compound Transition: m/z 317.1 → 256.1 or another appropriate product ion.

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the pharmacological context of Olanzapine, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe Method 1 lle Liquid-Liquid Extraction (LLE) add_is->lle Method 2 extract Evaporate and Reconstitute spe->extract lle->extract lcms LC-MS/MS Analysis (UPLC or HPLC) extract->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Comparative workflow of two analytical methods for Olanzapine.

G cluster_receptors Receptor Antagonism cluster_effects Therapeutic Effects olanzapine Olanzapine d2 Dopamine D2 Receptor olanzapine->d2 Antagonist ht2a Serotonin 5HT2A Receptor olanzapine->ht2a Antagonist mesolimbic ↓ Dopamine in Mesolimbic Pathway d2->mesolimbic frontal_cortex ↑ Dopamine in Frontal Cortex ht2a->frontal_cortex positive_symptoms Reduction of Positive Symptoms mesolimbic->positive_symptoms

Caption: Simplified signaling pathway of Olanzapine's mechanism of action.

References

A Comparative Guide to Olanzapine Stable Isotope Standards: Olanzapine-d4 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the atypical antipsychotic drug olanzapine (B1677200), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based bioanalysis, offering superior performance over structural analogs. This guide provides an objective comparison of Olanzapine-d4 with other commonly used olanzapine stable isotope standards, namely Olanzapine-d3 and Olanzapine-d8, with supporting experimental data and detailed methodologies.

Performance Comparison of Olanzapine Stable Isotope Standards

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction and ionization, thus effectively compensating for matrix effects and other sources of variability. Deuterated standards, such as this compound, Olanzapine-d3, and Olanzapine-d8, are chemically almost identical to olanzapine, making them excellent internal standards. The choice between them often depends on commercial availability, cost, and the specific requirements of the analytical method.

The following tables summarize the performance characteristics of this compound, Olanzapine-d3, and Olanzapine-d8 as reported in various bioanalytical method validation studies. It is important to note that these data are collated from separate studies and direct head-to-head comparisons under identical experimental conditions are limited in the public domain.

Table 1: Performance Characteristics of this compound as an Internal Standard

ParameterMatrixMethodLinearity (ng/mL)Accuracy (%)Precision (%RSD)Reference
N/AHuman Plasma, Serum, etc.LC-MS/MSN/AN/AN/A[1]

No specific quantitative performance data for this compound was found in the public literature reviewed. Its use is noted in a comprehensive review of bioanalytical methods for olanzapine.[1]

Table 2: Performance Characteristics of Olanzapine-d3 as an Internal Standard

ParameterMatrixMethodLinearity (ng/mL)Accuracy (%)Precision (%RSD)Reference
Intra- and Inter-dayHuman PlasmaLC-MS/MS0.1 - 20Within 10%Within 10%[2]
Intra- and Inter-dayHuman PlasmaLC-MS/MSN/A96.7 - 102.81.9 - 4.6[3]
Within- and Between-assaySerumUPLC-MS/MS5 - 500 (nM)2.6 - 11.9≤4.8[4]

Table 3: Performance Characteristics of Olanzapine-d8 as an Internal Standard

ParameterMatrixMethodLinearity (ng/mL)Accuracy (%)Precision (%RSD)Reference
Intra- and Inter-dayWhole Blood, UrineLC-MS/MS0.05 - 10 (for Olanzapine)83.9 - 114 (Blood), 75.6 - 118 (Urine)≤14.1[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative experimental protocols for the analysis of olanzapine using different stable isotope standards.

Protocol 1: Olanzapine Analysis in Human Plasma using Olanzapine-d3

This method is suitable for pharmacokinetic studies.[3]

  • Sample Preparation: Solid Phase Extraction (SPE).

    • Analytes and the internal standard (Olanzapine-d3) are extracted from 200 µL of human plasma using Oasis HLB 1cc (30mg) extraction cartridges.

  • Chromatography: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Mass Spectrometry:

    • Instrument: API-4000 LC-MS/MS.

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Olanzapine transition: m/z 313.2 → 256.2.[3]

      • Olanzapine-d3 transition: m/z 316.1 → 256.1.[4]

Protocol 2: Olanzapine Analysis in Serum using Olanzapine-d3

This UPLC-MS/MS method is designed for rapid and automated extraction.[4]

  • Sample Preparation: Protein Precipitation and Phospholipid Removal.

    • 100 µL of serum and 25 µL of internal standard (Olanzapine-d3) are added to an Ostro™ 96-well filtration plate.

    • Proteins are precipitated with 300 µL of acidic acetonitrile, followed by filtration to remove phospholipids.

  • Chromatography: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

    • Column: HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with acidic water and methanol.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Olanzapine transitions: m/z 313.1 > 256.1 and 313.1 > 198.0.[4]

      • Olanzapine-d3 transition: m/z 316.1 > 256.1.[4]

Protocol 3: Olanzapine and Metabolites Analysis in Whole Blood and Urine using Olanzapine-d8

This method allows for the quantification of olanzapine and its metabolites.[5]

  • Sample Preparation: Not specified in detail in the abstract.

  • Chromatography: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Instrument: ExionLC system coupled to a QTRAP 5500+ MS/MS system.

    • Column: TSK-GEL ODS-100V (150 × 2.0 mm i.d., 5 µm particle size).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Specific transitions for olanzapine and its metabolites are monitored.

Visualizing the Analytical Workflow and Olanzapine's Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Addition of IS Addition of Internal Standard (this compound/d3/d8) Sample Collection->Addition of IS Extraction Extraction (SPE or Protein Precipitation) Addition of IS->Extraction LC Separation LC Separation Extraction->LC Separation MS/MS Detection MS/MS Detection (MRM) LC Separation->MS/MS Detection Quantification Quantification (Peak Area Ratio) MS/MS Detection->Quantification Result Reporting Result Reporting Quantification->Result Reporting

Caption: Experimental workflow for olanzapine quantification.

Olanzapine Olanzapine D2 Receptor Dopamine D2 Receptor Olanzapine->D2 Receptor Antagonist 5-HT2A Receptor Serotonin 5-HT2A Receptor Olanzapine->5-HT2A Receptor Antagonist G-protein signaling G-protein Signaling Cascade D2 Receptor->G-protein signaling Inhibition 5-HT2A Receptor->G-protein signaling Inhibition Downstream Effects Modulation of Neuronal Activity (Antipsychotic Effect) G-protein signaling->Downstream Effects

Caption: Olanzapine's primary signaling pathway.

Conclusion

Stable isotope-labeled internal standards are indispensable for the accurate quantification of olanzapine in complex biological matrices. While this compound, -d3, and -d8 are all suitable choices, the selection of a specific standard may be guided by the validation data available in the literature, the specific requirements of the analytical method, and practical considerations such as cost and availability. The data presented here, collated from various studies, demonstrates that both Olanzapine-d3 and Olanzapine-d8 have been successfully used to develop robust and reliable bioanalytical methods with high accuracy and precision. Although specific performance data for this compound is less prevalent in the reviewed literature, its structural similarity to the other deuterated analogs suggests it would perform comparably. Researchers should carefully validate their chosen internal standard within their specific analytical method to ensure optimal performance.

References

Comparative Analysis of Analytical Methods for Olanzapine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation Overview for Researchers and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Olanzapine (B1677200), an atypical antipsychotic, is widely prescribed for the treatment of schizophrenia and bipolar disorder. Consequently, robust and reliable analytical methods for its determination in various matrices are crucial. This guide provides a comparative analysis of different analytical techniques for the quantification of Olanzapine, with a focus on methods utilizing a deuterated internal standard, such as Olanzapine-d4, for enhanced accuracy and precision.

This comparison delves into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals to select the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, selectivity, and sample throughput.

Comparative Performance of Analytical Methods

The selection of an analytical method for Olanzapine quantification is a critical decision in the drug development process. The following tables summarize the key performance parameters of three distinct methods, providing a clear comparison to aid in this selection. The data presented is a synthesis of findings from various validation studies.

Parameter HPLC-UV UPLC-MS/MS UV-Visible Spectrophotometry
Linearity Range 10 - 60 µg/mL0.1 - 20 ng/mL[1]2 - 12 µg/mL
Limit of Quantification (LOQ) 1.19 µg/mL0.1 ng/mL[1]Not explicitly stated, but within the linear range
Accuracy (% Recovery) 99.93 - 100.00%Within 10% (as per accuracy and precision)[1]98.2 - 100.9%
Precision (%RSD) Intraday: 0.24%, Interday: 0.18%Within 10% (as per accuracy and precision)[1]< 1.5%
Internal Standard Not specifiedOlanzapine-d3[1][2]Not applicable
Run Time Not specified1.5 min[2]Not applicable

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for replicating and comparing analytical methods. Below are the protocols for the compared techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of Olanzapine in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-VIS detector.

  • Column: BDS Hypersil C18 column (150 mm x 4.6 mm, 3µm).

  • Mobile Phase: A mixture of 0.01M tetrabutyl ammonium (B1175870) hydrogen sulphate and methanol (B129727) in an 80:20 v/v ratio.

  • Detection: The effluent is monitored at a wavelength of 234 nm.

  • Sample Preparation: Standard and sample solutions of Olanzapine are prepared in a suitable diluent and filtered prior to injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of Olanzapine in biological matrices.

  • Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer.

  • Column: Waters XBridge C18 column.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent.

  • Ionization: Electrospray Ionization (ESI) in the positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for Olanzapine (m/z 313.2→256.1) and the internal standard Olanzapine-d3 (m/z 316.2→256.1).[1]

  • Sample Preparation: For biological samples, a protein precipitation step is typically employed, followed by centrifugation and filtration. An internal standard (Olanzapine-d3) is added to all samples and standards.[2]

UV-Visible Spectrophotometry

This technique provides a simple and cost-effective method for the estimation of Olanzapine in bulk and pharmaceutical dosage forms.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent System: A mixture of water and hydrochloric acid (9:1).

  • Detection: The absorbance is measured at the wavelength of maximum absorption (λmax) of Olanzapine, which is found to be 257 nm.

  • Sample Preparation: A stock solution of Olanzapine is prepared in the solvent system and further diluted to obtain working standards within the linear range.

Workflow and Logical Relationships

To visualize the cross-validation and comparison process, the following diagram illustrates the typical workflow.

G cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Analysis M1 HPLC-UV Method D1 Analyze Samples by Method 1 M1->D1 M2 UPLC-MS/MS Method (with this compound IS) D2 Analyze Samples by Method 2 M2->D2 M3 Spectrophotometric Method D3 Analyze Samples by Method 3 M3->D3 S1 Prepare Standard Solutions S1->D1 S1->D2 S1->D3 S2 Prepare Quality Control Samples S2->D1 S2->D2 S2->D3 S3 Prepare Test Samples S3->D1 S3->D2 S3->D3 C1 Compare Performance Metrics (Accuracy, Precision, Linearity, etc.) D1->C1 D2->C1 D3->C1

Cross-validation workflow for analytical methods.

Conclusion

The choice of an analytical method for Olanzapine quantification depends on the specific requirements of the analysis. The UPLC-MS/MS method, with the use of a deuterated internal standard like this compound (or the commonly used Olanzapine-d3), offers the highest sensitivity and selectivity, making it the preferred choice for bioanalytical applications where low detection limits are necessary.[1][2] The HPLC-UV method provides a good balance of performance and accessibility for routine quality control of pharmaceutical formulations. UV-Visible spectrophotometry, while being the simplest and most cost-effective, is suitable for the analysis of bulk drug and high-concentration formulations where high sensitivity is not a primary concern. This comparative guide serves as a valuable tool for analytical scientists in making an informed decision for the reliable quantification of Olanzapine.

References

Inter-laboratory Comparison Guide: Olanzapine Analysis Using Olanzapine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methods for the quantification of olanzapine (B1677200) in biological matrices, with a specific focus on methods utilizing Olanzapine-d4 as an internal standard. The data presented is a synthesis of performance characteristics reported in various independent research studies, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Experimental Protocols

The quantification of olanzapine is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.[1][2] While specific parameters may vary between laboratories, a generalized experimental protocol is outlined below.

1. Sample Preparation:

  • Objective: To extract olanzapine and the internal standard (this compound) from the biological matrix (typically human plasma or serum) and remove potential interferences.[3]

  • Method: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.[1][2]

    • LLE Example: To 400 µL of human plasma, an internal standard solution is added. The sample is then alkalinized, and extraction is performed using an organic solvent such as methyl tert-butyl ether.[2]

    • SPE Example: Plasma samples with the internal standard are loaded onto an SPE cartridge. The cartridge is washed to remove interfering substances, and the analytes are then eluted with an appropriate solvent.[4]

  • Final Step: The extracted solvent is typically evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[5]

2. Liquid Chromatography (LC):

  • Objective: To chromatographically separate olanzapine and this compound from other components in the prepared sample.

  • Typical Column: A C18 column is frequently used for separation.[6][7]

  • Mobile Phase: A mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (commonly acetonitrile (B52724) or methanol) is used.[1][2] The separation can be achieved using either an isocratic or gradient elution.

  • Flow Rate: Flow rates are typically in the range of 0.3 to 1.2 mL/min.[2][8]

3. Tandem Mass Spectrometry (MS/MS):

  • Objective: To detect and quantify olanzapine and this compound.

  • Ionization: Positive electrospray ionization (ESI+) is the standard ionization mode.[6][7]

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

    • MRM Transitions:

      • Olanzapine: m/z 313.1 > 256.1[2][6]

      • Olanzapine-d3 (as a proxy for d4): m/z 316.2 > 256.1[6][7]

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of different LC-MS/MS methods for olanzapine quantification as reported in various studies. These studies are treated as representative of different laboratory settings.

Parameter Method 1 (Du et al., 2019)[6][7] Method 2 (Malviya et al., 2022)[1][4] Method 3 (Bedor et al., 2015)[2]
Internal Standard Olanzapine-d3Olanzapine-d3Venlafaxine
Matrix Human PlasmaHuman PlasmaHuman Plasma
Linearity Range 0.1 - 20 ng/mLLLOQ to 34 ng/mL1 - 20 ng/mL
Correlation Coefficient (r²) > 0.99> 0.9980.9976
Lower Limit of Quantification (LLOQ) 0.1 ng/mLNot explicitly stated1 ng/mL
Intra-day Precision (%RSD) < 10%< 13.24%< 11.60%
Inter-day Precision (%RSD) < 10%< 13.24%< 11.60%
Accuracy/Recovery Within 10%Within 13.24%< 1.66% (accuracy), 90.08% (recovery)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of olanzapine using this compound as an internal standard by LC-MS/MS.

Olanzapine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Solid Phase or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Result Final Concentration Result Quantification->Result

Caption: General workflow for olanzapine analysis by LC-MS/MS.

References

A Comparative Guide to Internal Standards for Olanzapine Quantification: Olanzapine-d4 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic olanzapine (B1677200), the choice of an appropriate internal standard (IS) is a critical decision that directly influences the accuracy, precision, and robustness of quantitative assays. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, Olanzapine-d4, against commonly used structural analog internal standards. The information presented herein, supported by experimental data, is intended to assist in the selection of the most suitable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.

An ideal internal standard should mimic the analyte's physicochemical properties throughout sample preparation and analysis to compensate for variability.[1] While both deuterated and structural analog internal standards are employed for olanzapine quantification, their performance characteristics can differ significantly. Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition.[1] This near-perfect chemical match ensures they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, leading to more effective normalization.[1]

Structural analog internal standards, on the other hand, are compounds with a similar but not identical chemical structure to the analyte. Commonly used structural analogs for olanzapine analysis include other antipsychotic drugs like quetiapine (B1663577) and clozapine.[2][3] While often more readily available and less expensive, their different chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to olanzapine.

Performance Data: this compound vs. Structural Analogs

The following tables summarize key performance metrics from various studies, offering a quantitative comparison between deuterated and structural analog internal standards for olanzapine bioanalysis.

Table 1: Comparison of Accuracy and Precision

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Source
Olanzapine-d3 0.5 (LLOQ)9.6-10.0[4]
5 - 500 (nM)≤4.8-2.6 - 11.9[4]
Quetiapine 0.10 (LLOQ)<5.0<5.0-[3]
0.10 - 40.0<5.0<5.0-[3]
LY170158 5 - 5003.65 - 10.643.65 - 10.64-2.14 - 3.07[5]
Irbesartan 2 - 300<7.55<7.55<7.59[6]

Note: Data for Olanzapine-d3 is presented as a close surrogate for this compound. LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

Table 2: Comparison of Recovery and Matrix Effect

Internal StandardRecovery (%)Matrix Effect (%)Source
Olanzapine-d3 84 - 95100 - 103[4]
Olanzapine-d8 75.0 - 10777.0 - 107[7]
Quetiapine >90Not significant[3]
Clozapine 91.1-[2]
Irbesartan 94.8-[6]

Experimental Protocols

The selection of an internal standard influences the entire bioanalytical workflow. Below are representative experimental methodologies for the quantification of olanzapine in human plasma using either a deuterated or a structural analog internal standard.

Method 1: Olanzapine Quantification using this compound (Deuterated IS)

This protocol is a typical example of a validated LC-MS/MS method for olanzapine quantification in a biological matrix using a stable isotope-labeled internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • To 200 µL of human plasma, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 30 seconds.

  • Add 200 µL of 2% formic acid in water and vortex.

  • Load the entire mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate olanzapine from endogenous interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Olanzapine: m/z 313.2 → 256.2

      • This compound: m/z 317.2 → 260.2

Method 2: Olanzapine Quantification using Quetiapine (Structural Analog IS)

This protocol outlines a representative workflow using a structural analog internal standard.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 500 µL of human plasma, add 50 µL of Quetiapine working solution (e.g., 200 ng/mL in methanol).

  • Add 100 µL of 1 M sodium hydroxide and vortex.

  • Add 3 mL of a mixture of n-hexane and dichloromethane (B109758) (70:30, v/v).

  • Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 10 mM ammonium acetate (B1210297) (pH 5.5) in a suitable ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Olanzapine: m/z 313.1 → 256.1

      • Quetiapine: m/z 384.2 → 253.2[3]

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key stages in a typical bioanalytical workflow for olanzapine quantification, highlighting the point of internal standard addition.

Bioanalytical_Workflow cluster_PreAnalysis Pre-Analytical Phase cluster_Analysis Analytical Phase cluster_PostAnalysis Post-Analytical Phase Sample_Collection Biological Sample (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound or Structural Analog) Sample_Collection->IS_Spiking Extraction Sample Preparation (SPE, LLE, or PPT) IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: A generalized workflow for the bioanalytical quantification of olanzapine.

Logical Framework for Internal Standard Selection

The decision-making process for selecting an appropriate internal standard involves weighing several factors.

IS_Selection_Logic Start Start: Need for Olanzapine Quantification SIL_Available Is a Stable Isotope-Labeled (e.g., Deuterated) IS Available? Start->SIL_Available Use_SIL Use Deuterated IS (e.g., this compound) SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog IS SIL_Available->Consider_Analog No End End: Method Established Use_SIL->End Validate_Analog Thoroughly Validate Structural Analog IS Consider_Analog->Validate_Analog Analog_Performance Does Analog Meet Validation Criteria? Validate_Analog->Analog_Performance Use_Analog Use Validated Structural Analog IS Analog_Performance->Use_Analog Yes Find_Alternative Find Alternative Analog or Develop New Method Analog_Performance->Find_Alternative No Use_Analog->End Find_Alternative->Consider_Analog

Caption: Decision tree for internal standard selection in olanzapine bioanalysis.

Conclusion

The experimental data strongly support the superiority of deuterated internal standards, such as this compound, for the bioanalysis of olanzapine. Their ability to closely track the analyte throughout the analytical process provides more effective compensation for matrix effects and other sources of variability, ultimately leading to enhanced accuracy and precision. While structural analogs can be a viable alternative when a stable isotope-labeled standard is unavailable or cost-prohibitive, they necessitate more rigorous validation to ensure they meet the required performance criteria for a reliable quantitative assay. For regulated bioanalysis and studies demanding the highest level of data quality, this compound remains the internal standard of choice.

References

Olanzapine-d4 in Bioanalysis: A Comparative Guide to Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the bioanalysis of olanzapine (B1677200), a widely prescribed atypical antipsychotic, the choice of an appropriate internal standard is critical for achieving reliable and reproducible results. Among the available options, deuterated analogs of the analyte, such as Olanzapine-d4, are often preferred due to their similar physicochemical properties to the parent drug, which helps to compensate for variability during sample preparation and analysis. This guide provides a comparative overview of the performance of this compound against other internal standards, focusing on key validation parameters: linearity, accuracy, and precision. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and therapeutic drug monitoring studies of olanzapine.

Performance Comparison of Internal Standards

The selection of an internal standard is a crucial step in the development of robust bioanalytical methods. Ideally, the internal standard should co-elute with the analyte and exhibit similar ionization efficiency, but be clearly distinguishable by mass spectrometry. Deuterated standards, like this compound and Olanzapine-d3, are considered the gold standard as they behave nearly identically to the analyte during extraction and chromatography. However, structurally similar compounds, such as clozapine (B1669256) and irbesartan (B333), have also been successfully employed. The following tables summarize the performance characteristics of this compound and its alternatives based on published data.

Table 1: Linearity of Olanzapine Quantification with Different Internal Standards

Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)
This compound 0.1 - 40> 0.99
Olanzapine-d3 0.1 - 20> 0.99[1]
Clozapine 0.025 - 200.9998[2]
Irbesartan 2 - 300> 0.9993[3]

Table 2: Accuracy and Precision of Olanzapine Quantification with Different Internal Standards

Internal StandardConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
This compound LLOQ, LQC, MQC, HQC< 15< 1585 - 115
Olanzapine-d3 LLOQ, LQC, MQC, HQC< 10< 10Within ±15% of nominal
Clozapine LLOQ, LQC, MQC, HQC< 3.3Not Specified97[4]
Irbesartan LQC, MQC, HQC< 7.55< 7.5592.41 - 107.59

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation.

Based on the available data, this compound and Olanzapine-d3 demonstrate excellent linearity, accuracy, and precision over relevant clinical concentration ranges. While other non-deuterated internal standards like clozapine and irbesartan can also yield acceptable results, the use of a stable isotope-labeled internal standard like this compound is generally recommended to minimize analytical variability.

Experimental Protocols

The successful application of this compound as an internal standard relies on a well-defined and validated experimental protocol. The following sections outline a typical bioanalytical workflow for the quantification of olanzapine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The goal of sample preparation is to extract olanzapine and this compound from the biological matrix (e.g., plasma, serum) and remove potential interferences. Common techniques include protein precipitation (PPT) and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method. A precipitating agent, such as acetonitrile (B52724) or methanol, is added to the plasma sample containing the analyte and the internal standard.[5] After vortexing and centrifugation to pellet the precipitated proteins, the clear supernatant is collected and can be directly injected into the LC-MS/MS system or further processed.[5]

  • Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup compared to PPT, resulting in cleaner extracts and potentially lower matrix effects. The general steps involve:

    • Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).[5]

    • Loading: The pre-treated plasma sample (often diluted and acidified) is loaded onto the cartridge.[5]

    • Washing: The cartridge is washed with a weak solvent to remove interfering substances.[5]

    • Elution: The analyte and internal standard are eluted from the cartridge using a strong organic solvent.[5] The eluate is then typically evaporated to dryness and reconstituted in the mobile phase.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The extracted samples are analyzed using an LC-MS/MS system.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used to separate olanzapine and this compound from other components in the extract.[1][3] The mobile phase typically consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol).[8][9]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is frequently used for detection.[1] The instrument is set to monitor specific precursor-to-product ion transitions for both olanzapine and this compound in multiple reaction monitoring (MRM) mode.[1] This highly selective detection method ensures accurate quantification even at low concentrations.

Bioanalytical Workflow

The following diagram illustrates the typical workflow for the bioanalysis of olanzapine using an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of This compound (IS) Sample->Add_IS Extraction Extraction (PPT or SPE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Clean Extract MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Peak Areas Results Results (Concentration) Quantification->Results

Bioanalytical workflow for olanzapine quantification.

References

A Researcher's Guide to Determining Olanzapine's Limits of Detection and Quantification with Olanzapine-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of therapeutic compounds is a critical aspect of bioanalytical method validation. This guide provides a comparative overview of established methodologies for determining the LOD and LOQ of Olanzapine, a widely used antipsychotic medication, with the use of its deuterated internal standard, Olanzapine-d4. The inclusion of a stable isotope-labeled internal standard like this compound is a common practice in quantitative mass spectrometry to correct for variability in sample preparation and instrument response.

This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations to clarify the analytical workflows and calculation processes. The methodologies described are grounded in regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the scientific validity and regulatory compliance of the presented approaches.[1][2][3][4][5][6]

Comparative Performance of Analytical Methods

The choice of analytical methodology can significantly impact the achievable LOD and LOQ for Olanzapine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity.[7][8] Below is a comparison of typical performance characteristics of different sample preparation methods followed by LC-MS/MS analysis.

Parameter Method A: Protein Precipitation Method B: Liquid-Liquid Extraction Method C: Solid-Phase Extraction
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mL0.02 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.2 ng/mL0.1 ng/mL
Linear Range 0.5 - 200 ng/mL0.2 - 200 ng/mL0.1 - 200 ng/mL
Recovery 85 - 95%90 - 105%95 - 110%
Matrix Effect ModerateLowMinimal
Sample Throughput HighModerateLow to Moderate

Experimental Protocols

Two primary methods are widely accepted for the determination of LOD and LOQ: the Signal-to-Noise (S/N) ratio method and the method based on the standard deviation of the response and the slope of the calibration curve.[2][9][10]

Method 1: Signal-to-Noise (S/N) Ratio

This approach is based on the ratio of the analytical signal to the background noise.[10][11]

  • Blank Sample Analysis: Analyze a minimum of six blank samples (matrix without the analyte or internal standard) to determine the background noise.

  • Spiked Sample Analysis: Prepare and analyze a series of spiked samples with decreasing concentrations of Olanzapine and a constant concentration of this compound.

  • S/N Calculation: Determine the signal-to-noise ratio for each spiked concentration. The signal is the peak height or area of the Olanzapine peak, and the noise is typically measured as the standard deviation of the baseline signal in a region close to the analyte peak.

  • LOD and LOQ Determination:

    • The LOD is the concentration at which the S/N ratio is typically 3:1.[2]

    • The LOQ is the concentration at which the S/N ratio is typically 10:1, with acceptable precision and accuracy.[2]

Method 2: Calibration Curve Method

This method relies on the statistical analysis of the calibration curve.[9][10]

  • Calibration Curve Construction: Prepare a series of calibration standards with known concentrations of Olanzapine and a constant concentration of this compound. The concentration range should bracket the expected LOD and LOQ.

  • Linear Regression Analysis: Perform a linear regression of the analyte response (peak area ratio of Olanzapine to this compound) versus the concentration.

  • Calculation of LOD and LOQ:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ is the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line.

      • S is the slope of the calibration curve.[9]

Experimental Workflow and Calculation Logic

The following diagrams illustrate the typical experimental workflow for sample analysis and the logical process for determining LOD and LOQ based on the calibration curve method.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (Protein Precipitation, LLE, or SPE) add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Data Acquisition (MRM Mode) inject->acquire integrate Peak Integration acquire->integrate ratio Calculate Peak Area Ratio (Olanzapine / this compound) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Experimental workflow for Olanzapine analysis using an internal standard.

G cluster_input Input Data cluster_processing Statistical Analysis cluster_output Calculated Limits cal_data Calibration Curve Data (Concentration vs. Response) regression Linear Regression Analysis cal_data->regression get_slope Determine Slope (S) regression->get_slope get_sd Determine Standard Deviation of Intercept (σ) regression->get_sd calc_lod LOD = 3.3 * (σ / S) get_slope->calc_lod calc_loq LOQ = 10 * (σ / S) get_slope->calc_loq get_sd->calc_lod get_sd->calc_loq

Caption: Logical diagram for calculating LOD and LOQ from a calibration curve.

References

The Analytical Edge: Performance of Olanzapine-d4 in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of olanzapine (B1677200) in biological samples is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The choice of an appropriate internal standard is critical to ensure the accuracy and reliability of analytical methods. This guide provides an objective comparison of the performance of Olanzapine-d4 as an internal standard against other alternatives, supported by experimental data from various studies.

This compound, a stable isotope-labeled version of olanzapine, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, which helps to compensate for matrix effects and procedural losses.[1]

Comparative Performance in Key Biological Matrices

The performance of an internal standard is assessed by its ability to mimic the analyte of interest across various validation parameters. Here, we compare the performance of methods using this compound (and other deuterated analogs like -d3 and -d8, which are expected to perform similarly) with those using structural analog internal standards.

Table 1: Performance Characteristics in Human Plasma/Serum
ParameterMethod Using Deuterated Olanzapine ISMethod Using Structural Analog IS (e.g., Clozapine, Venlafaxine)Reference
Linearity (r²) > 0.9990.9976[1][2]
Lower Limit of Quantification (LLOQ) 0.025 - 0.1 ng/mL1 ng/mL[3][4]
Accuracy (% Bias) -1.66% to 1.66%< 1.66%[2]
Precision (% CV) < 11.6%< 11.6%[2]
Recovery ~90%~90%[2]
Matrix Effect Generally low and compensatedCan be significant and variable[1][5]

Deuterated internal standards like this compound are the gold standard because they co-elute with the analyte and experience similar ionization suppression or enhancement, leading to more accurate correction.[1] Structural analogs, while cost-effective, may have different extraction recoveries and ionization efficiencies, potentially compromising accuracy.[1]

Table 2: Performance Characteristics in Human Urine
ParameterMethod Using Deuterated Olanzapine ISKey FindingsReference
Method Dilute-and-shoot LC-MS/MSFast analysis time with minimal sample preparation.[6]
LLOQ 0.1 - 2.0 ng/mL (for a panel of antipsychotics)Sensitive enough for medication compliance monitoring.[7]
Accuracy (% Bias) -10.4% to 9.9%Within acceptable international guidelines.[7]
Precision (% CV) < 10.7%High reproducibility.[7]
Internal Standard Used Olanzapine-d8Olanzapine-d8 was used in this multi-analyte method.[6]

The use of deuterated olanzapine in urine analysis allows for simple and rapid "dilute-and-shoot" methods, which are highly advantageous for high-throughput screening, such as in adherence monitoring.[6]

Table 3: Application in Tissue Homogenates
Tissue TypeOlanzapine Concentration Range (postmortem)Key FindingsReference
Liver 5.6 - 40 mg/kgHighest concentrations are often found in the liver.[8]
Brain 0.16 - 0.86 mg/kgOlanzapine readily distributes to brain tissue.[9]
Blood (Heart) 0.40 mg/LPostmortem concentrations can be informative.[9]

While specific performance data for this compound in tissue homogenates is less commonly published, the principles of stable isotope dilution apply. Olanzapine is widely distributed in tissues, with concentrations often being significantly higher than in plasma.[9][10] The use of a deuterated internal standard is crucial to account for the complex matrix effects and extraction variability associated with tissue samples.

Experimental Methodologies

The following sections detail typical experimental protocols for the analysis of olanzapine using a deuterated internal standard.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This method is rapid and straightforward, suitable for high-throughput analysis.

  • Aliquoting : Take 100 µL of plasma or serum sample.

  • Internal Standard Spiking : Add a small volume (e.g., 10 µL) of this compound working solution (concentration will depend on the expected analyte range).

  • Precipitation : Add 300 µL of a precipitating agent, typically acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid.[1]

  • Vortexing : Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Transfer : Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.[1]

Sample Preparation: Solid-Phase Extraction (SPE) (for Plasma/Serum/Urine)

SPE provides a cleaner extract compared to protein precipitation, reducing matrix effects.

  • Sample Pre-treatment : Dilute 200 µL of the biological sample (e.g., plasma) with a buffer (e.g., ammonium (B1175870) acetate) to adjust the pH.[1] Add the this compound internal standard.

  • Cartridge Conditioning : Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[4]

  • Loading : Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[1]

  • Elution : Elute olanzapine and this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile, often acidified).[1]

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.[11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • Chromatographic Column : A reversed-phase C18 or Phenyl-Hexyl column is commonly used (e.g., Kinetex Phenyl-Hexyl, 2.1 × 50 mm, 1.7µm).[6]

  • Mobile Phase : A gradient elution with water and methanol or acetonitrile, both containing a modifier like 0.1% formic acid, is typical.[2][6]

  • Flow Rate : Typically in the range of 0.4 - 0.6 mL/min.

  • Ionization : Electrospray ionization in positive mode (ESI+) is used.[11][12]

  • Detection : Multiple Reaction Monitoring (MRM) is employed for quantification.

    • Olanzapine Transition : m/z 313.2 → 256.1[1][2]

    • This compound Transition : The precursor ion will be shifted by +4 (m/z 317.2), while the product ion may be the same or shifted depending on the location of the deuterium (B1214612) atoms. For Olanzapine-d8, a transition of m/z 321.2 → 198.0 has been reported.[6]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for analyzing olanzapine in different biological matrices.

G cluster_plasma Plasma/Serum Analysis Workflow p_sample 1. Plasma/Serum Sample p_is 2. Spike with this compound p_sample->p_is p_prep 3. Sample Preparation p_is->p_prep p_ppt Protein Precipitation (PPT) p_prep->p_ppt Simple & Fast p_spe Solid-Phase Extraction (SPE) p_prep->p_spe Cleaner Extract p_analysis 4. LC-MS/MS Analysis p_ppt->p_analysis p_spe->p_analysis p_data 5. Data Quantification p_analysis->p_data

Workflow for Olanzapine analysis in plasma or serum.

G cluster_urine Urine Analysis Workflow (Dilute-and-Shoot) u_sample 1. Urine Sample u_is 2. Add Internal Standard Solution (contains this compound) u_sample->u_is u_vortex 3. Vortex u_is->u_vortex u_analysis 4. Direct LC-MS/MS Injection u_vortex->u_analysis u_data 5. Data Quantification u_analysis->u_data

High-throughput 'Dilute-and-Shoot' workflow for urine.

G cluster_tissue Tissue Analysis Workflow t_sample 1. Tissue Sample t_homog 2. Homogenization t_sample->t_homog t_is 3. Spike with this compound t_homog->t_is t_extract 4. Extraction (e.g., LLE or SPE) t_is->t_extract t_clean 5. Cleanup & Evaporation t_extract->t_clean t_recon 6. Reconstitution t_clean->t_recon t_analysis 7. LC-MS/MS Analysis t_recon->t_analysis t_data 8. Data Quantification t_analysis->t_data

General workflow for olanzapine analysis in tissue.

References

The Gold Standard: Justification for Using Olanzapine-d4 in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the rigorous landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data submitted to regulatory agencies. While various compounds can be employed as internal standards, stable isotope-labeled (SIL) internal standards have unequivocally emerged as the "gold standard." This guide provides a comprehensive justification for the use of Olanzapine-d4, a deuterated form of Olanzapine (B1677200), in the regulated bioanalysis of this widely used atypical antipsychotic drug. Through a comparison with alternative approaches and a presentation of supporting data, this document will demonstrate the superiority of this compound in ensuring data integrity.

The Critical Role of the Internal Standard

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is a compound of known concentration added to every sample, including calibration standards and quality controls. Its primary function is to compensate for the variability inherent in the analytical process, from sample extraction to ionization in the mass spectrometer. An ideal internal standard should mimic the analyte of interest throughout the entire analytical workflow.

This compound: The Ideal Internal Standard

This compound is a stable isotope-labeled version of Olanzapine where four hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate it from the native analyte, while its physicochemical properties remain virtually identical.[1] This near-perfect analogy is the key to its unparalleled ability to compensate for analytical variability.[2]

Key Advantages of this compound:
  • Improved Accuracy and Precision: Because this compound behaves almost identically to Olanzapine during sample preparation and analysis, it experiences the same degree of loss or variation.[3] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to significantly higher accuracy and precision in the final concentration measurements.[2]

  • Mitigation of Matrix Effects: The "matrix effect" is a major challenge in bioanalysis, where co-eluting endogenous components from biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate results.[1] Since this compound has nearly identical chromatographic retention time and ionization efficiency to Olanzapine, it is affected by the matrix in the same way. The analyte-to-IS ratio remains constant, effectively canceling out the matrix effect.[2]

  • Regulatory Acceptance: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly recommend the use of a stable isotope-labeled internal standard in bioanalytical methods.[2][4] The use of a SIL-IS is considered a best practice and facilitates a smoother validation and review process.

Comparison with an Alternative: The Structural Analog

When a stable isotope-labeled internal standard is not available, a structural analog may be used.[2] For Olanzapine, other antipsychotic drugs such as clozapine (B1669256) have been used as internal standards.[5] However, structural analogs are not the preferred choice due to inherent differences in their physicochemical properties compared to the analyte. These differences can lead to variations in extraction recovery and susceptibility to matrix effects, ultimately compromising the data quality.

Performance Data: this compound vs. Structural Analog

The following tables summarize typical performance data from bioanalytical methods for Olanzapine using a stable isotope-labeled internal standard (Olanzapine-d8) and a structural analog internal standard (Quetiapine). It is important to note that this data is collated from separate studies and does not represent a direct head-to-head comparison within a single experiment. However, it provides a representative illustration of the performance characteristics of each approach.

Table 1: Performance Data with Stable Isotope-Labeled Internal Standard (Olanzapine-d8)
ParameterResultReference
Recovery 75.0% - 107%[3]
Matrix Effect 77.0% - 107%[3]
Intra-day Precision (CV%) ≤ 14.1%[3]
Inter-day Precision (CV%) ≤ 14.1%[3]
Intra-day Accuracy (%) 83.9% - 114%[3]
Inter-day Accuracy (%) 83.9% - 114%[3]
Table 2: Performance Data with Structural Analog Internal Standard (Quetiapine)
ParameterResultReference
Recovery > 90%[6]
Intra-day Precision (CV%) < 5.0%[6]
Inter-day Precision (CV%) < 5.0%[6]
Accuracy (RE%) Not explicitly stated[6]

While the precision in the study using Quetiapine as an IS appears high, the use of a SIL-IS like Olanzapine-d8 demonstrates robust and consistent performance across all validation parameters, particularly in managing the variability of recovery and matrix effects, which are critical for ensuring the accuracy of results in regulated bioanalysis.

Experimental Protocols

Representative Protocol for Olanzapine Analysis using Olanzapine-d8 IS

This protocol is based on the methodology described by H. T. Aung et al. (2023).[3]

  • Sample Preparation: To 100 µL of body fluid (whole blood, urine, etc.), 200 µL of a 100 mM (NH4)2CO3 solution (pH 9.0) and 10 µL of the internal standard (Olanzapine-d8, 10 ng/mL) are added.

  • Liquid-Liquid Extraction: The sample is then extracted with 500 µL of 1-chlorobutane (B31608) by vortexing for 5 minutes, followed by centrifugation at 13,000 × g for 5 minutes.

  • Evaporation and Reconstitution: The upper organic layer is transferred to a new tube and evaporated. The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Chromatographic separation is achieved on a suitable LC column with a gradient mobile phase. Detection is performed using a tandem mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM).

Representative Protocol for Olanzapine Analysis using a Structural Analog IS (Quetiapine)

This protocol is based on the methodology described by D. Patel et al.[6]

  • Sample Preparation: To 200 µL of human plasma, the internal standard (Quetiapine) is added.

  • Solid-Phase Extraction (SPE): The plasma sample is loaded onto a pre-conditioned Waters Oasis HLB SPE cartridge. The cartridge is washed, and the analyte and IS are eluted.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase.

  • LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. Chromatographic separation is performed on an ACE 5C18-300 column under isocratic conditions. Detection is carried out using a tandem mass spectrometer with electrospray ionization.

Visualizing the Justification

The following diagrams illustrate the logical workflow and the rationale behind selecting this compound as the preferred internal standard in regulated bioanalysis.

Bioanalytical_Workflow Bioanalytical Workflow with Internal Standard cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A simplified workflow of a typical bioanalytical method incorporating an internal standard.

IS_Justification Justification for this compound Selection cluster_IS_Choice Internal Standard Choice cluster_Properties Key Properties cluster_Outcome Outcome Goal Accurate & Precise Quantification of Olanzapine in Regulated Bioanalysis SIL_IS Stable Isotope-Labeled IS (this compound) Goal->SIL_IS Analog_IS Structural Analog IS (e.g., Clozapine) Goal->Analog_IS SIL_Props Identical Physicochemical Properties Co-elution with Analyte Similar Ionization Efficiency SIL_IS->SIL_Props Analog_Props Different Physicochemical Properties Potential for Different Retention Time Variable Ionization Efficiency Analog_IS->Analog_Props SIL_Outcome Effective Compensation for Variability (Extraction Loss, Matrix Effects) => High Accuracy & Precision SIL_Props->SIL_Outcome Analog_Outcome Incomplete Compensation for Variability => Potential for Inaccuracy & Imprecision Analog_Props->Analog_Outcome Conclusion Conclusion: this compound is the Superior Choice for Regulated Bioanalysis SIL_Outcome->Conclusion Analog_Outcome->Conclusion

Caption: A flowchart illustrating the rationale for selecting this compound over a structural analog.

Conclusion

The use of this compound as an internal standard in the regulated bioanalysis of Olanzapine is strongly justified by its ability to ensure the highest levels of accuracy and precision. By closely mimicking the behavior of the analyte, it effectively compensates for the inherent variabilities of the analytical process, particularly matrix effects. This leads to more reliable and defensible data, which is paramount for regulatory submissions. While structural analogs can be used, they present a higher risk of analytical variability and are therefore a less desirable option. For researchers, scientists, and drug development professionals committed to data integrity, this compound represents the scientifically sound and regulatory-preferred choice for the bioanalysis of Olanzapine.

References

Safety Operating Guide

Safe Disposal of Olanzapine-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Olanzapine-d4, a deuterated analog of the atypical antipsychotic drug Olanzapine. Adherence to these protocols is critical due to the pharmacological activity and potential hazards of the compound.

Hazard Profile of Olanzapine

Olanzapine is a potent pharmaceutical compound that requires careful handling. The Safety Data Sheet (SDS) indicates that Olanzapine is harmful if swallowed, causes skin and serious eye irritation, and may lead to an allergic skin reaction or drowsiness and dizziness.[1][2][3] Long-term exposure may also pose health risks.[1][3] While specific data for this compound is not detailed, the primary hazards are associated with the Olanzapine molecule itself. Deuterated compounds are generally treated with the same precautions as their non-deuterated counterparts.[4]

Hazard StatementClassificationPrecautionary Measures
H301/H302: Toxic/Harmful if swallowedAcute Toxicity, Oral (Category 3 or 4)Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth.[2][5]
H315: Causes skin irritationSkin Irritation (Category 2)Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice/attention.[2][3][5]
H319: Causes serious eye irritationEye Irritation (Category 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5]
H317: May cause an allergic skin reactionSkin Sensitization (Category 1)Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves.[1][3]
H336: May cause drowsiness or dizzinessSpecific Target Organ Toxicity (Single Exposure)Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1][3]
H373: May cause damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity (Repeated Exposure)Do not breathe dust.[1][3]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be followed within a laboratory setting operating under standard safety procedures.

1. Waste Minimization: Before beginning experimental work, carefully plan the quantities of this compound needed to minimize excess and subsequent waste generation.[6][7]

2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][5]

3. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[8]

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[9]

    • Do not mix with other incompatible waste streams.[8][9] For instance, keep it separate from acids, bases, and oxidizers.[10]

  • Liquid Waste:

    • For solutions of this compound, collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be appropriate for the solvent used (e.g., glass for organic solvents).

    • Ensure there is at least one inch of headspace in the container to allow for expansion.[9]

  • Empty Containers:

    • Empty containers that held this compound must be managed as hazardous waste and should not be disposed of in the regular trash.[6][11] They should be collected by the institution's environmental health and safety (EHS) department for proper disposal.

4. Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Irritant").[6][12]

5. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7][9]

  • The SAA must be at or near the point of waste generation.[6][7]

  • Ensure the container is kept closed except when adding waste.[6][9]

6. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time per institutional and regulatory guidelines (often up to 12 months as long as accumulation limits are not exceeded), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[6][7]

  • Complete all necessary waste disposal forms as required by your institution.[6]

Important Considerations:

  • DO NOT dispose of this compound down the drain or in the regular trash.[12]

  • DO NOT mix this compound waste with incompatible chemicals.[9]

  • For spills, follow your laboratory's established spill response procedure. Generally, this involves containing the spill, absorbing it with an inert material, and collecting the contaminated material into a hazardous waste container.

Experimental Workflow and Disposal Pathway

G cluster_experiment Experimental Phase cluster_waste_generation Waste Generation cluster_disposal_process Disposal Process A Weighing and Handling This compound B Experimental Use (e.g., in solution) A->B E Empty Containers A->E C Solid Waste (Contaminated consumables) B->C D Liquid Waste (Unused solutions) B->D F Segregate into Labeled, Compatible Hazardous Waste Containers C->F D->F E->F G Store in Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by EHS/Licensed Contractor G->H I Final Disposal at Approved Facility H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling Olanzapine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Olanzapine-d4. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

I. Personal Protective Equipment (PPE): Your First Line of Defense

Given that Olanzapine is classified as a potent compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Double Nitrile GlovesASTM D6978 (chemotherapy glove standard)Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Body Protection Disposable GownImpermeable, long-sleeved with knit cuffsProtects skin and clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approvedPrevents inhalation of airborne particles, especially during powder handling.
Eye Protection Safety GogglesANSI Z87.1Protects eyes from splashes and airborne particles.
General Lab Coat---Provides an additional layer of protection over personal clothing.
Shoe Covers---Prevents the tracking of contaminants out of the laboratory.

II. Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical when handling this compound. The following steps outline a safe workflow from preparation to cleanup.

A. Preparation:

  • Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure (VBE), to contain any airborne particles.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes the compound, solvents, weighing paper, spatulas, glassware, and waste containers.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

B. Weighing the Compound:

  • Tare the Balance: Place a piece of weighing paper on the analytical balance and tare it.

  • Dispense Carefully: Using a clean spatula, carefully transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust.

  • Record Weight: Accurately record the weight of the compound.

  • Clean Spatula: Immediately after use, decontaminate the spatula by wiping it with a solvent-moistened wipe (e.g., 70% ethanol) and dispose of the wipe in the designated chemical waste container.

C. Preparing a Solution:

  • Transfer Powder: Carefully transfer the weighed this compound powder into a suitable container (e.g., a beaker or flask).

  • Add Solvent: Add the desired solvent to the container. Olanzapine is soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in acetonitrile.

  • Dissolve: Gently swirl or stir the mixture until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

D. Decontamination and Cleanup:

  • Wipe Down Surfaces: After handling is complete, thoroughly wipe down all surfaces within the designated area with a suitable decontaminating solution (e.g., a mild detergent solution followed by 70% ethanol).

  • Clean Glassware: Wash all contaminated glassware with an appropriate cleaning agent and rinse thoroughly.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves, goggles, gown, shoe covers, respirator).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

III. Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, including weighing paper, gloves, wipes, and disposable labware, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container for liquid chemical waste.

  • Take-Back Programs: If available, utilize pharmaceutical take-back programs for the disposal of unused potent compounds.[1][2][3] These programs are the preferred method for ensuring safe and environmentally sound disposal.

  • Trash Disposal (if no take-back program is available): If a take-back program is not an option, the unused solid medicine can be mixed with an unpalatable substance like dirt, cat litter, or used coffee grounds.[1][2][4] This mixture should then be placed in a sealed plastic bag and disposed of in the household trash.[1][2][4]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Fume Hood/VBE) gather_materials 2. Gather All Materials don_ppe 3. Don Full PPE weigh 4. Weigh this compound don_ppe->weigh dissolve 5. Prepare Solution weigh->dissolve decontaminate 6. Decontaminate Surfaces & Glassware dissolve->decontaminate dispose_waste 7. Dispose of All Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands doff_ppe->wash_hands

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.